molecular formula C9H7NO3 B154988 (4-Cyanophenoxy)acetic acid CAS No. 1878-82-6

(4-Cyanophenoxy)acetic acid

Cat. No.: B154988
CAS No.: 1878-82-6
M. Wt: 177.16 g/mol
InChI Key: BJGOCBAHPWALBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyanophenoxy)acetic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGOCBAHPWALBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352923
Record name (4-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-82-6
Record name (4-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-cyanophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (4-Cyanophenoxy)acetic acid (CAS Number 1878-82-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Cyanophenoxy)acetic acid (CAS No. 1878-82-6), a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for this specific compound is limited in publicly available literature, its core structure is a foundational component of the broader class of phenoxyacetic acid derivatives, which have demonstrated a wide range of pharmacological activities. This document will focus on the physicochemical properties, synthesis, and analytical methods of this compound, and explore the biological relevance of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of analytical methods.

PropertyValueReference
CAS Number 1878-82-6
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
IUPAC Name 2-(4-cyanophenoxy)acetic acid[1]
Appearance Solid
Melting Point 178 °C
LogP 1.4
pKa 3.14
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 3[1]

Synthesis and Experimental Protocols

This compound can be synthesized through a Williamson ether synthesis, a common and versatile method for forming ethers. The following protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of phenoxyacetic acids.

General Synthesis of this compound:

A typical synthesis involves the reaction of 4-cyanophenol with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Cyanophenol 4-Cyanophenol Reaction_Vessel Reaction in a suitable solvent (e.g., Water, Acetone) 4-Cyanophenol->Reaction_Vessel Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->Reaction_Vessel Base Base (e.g., NaOH, K2CO3) Base->Reaction_Vessel Heating Heating under reflux Reaction_Vessel->Heating Acidification Acidification (e.g., with HCl) Heating->Acidification Purification Purification (Recrystallization) Acidification->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis:

  • Deprotonation of Phenol: To a solution of 4-cyanophenol in a suitable solvent (e.g., water or acetone), an equimolar amount of a base such as sodium hydroxide or potassium carbonate is added. The mixture is stirred at room temperature to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: An equimolar amount of a haloacetic acid, such as chloroacetic acid, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is acidified with a mineral acid like hydrochloric acid to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Analytical Methods

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule. The expected chemical shifts are influenced by the solvent used.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm) and the methylene protons of the acetic acid moiety (typically around 4.5-5.0 ppm). The carboxylic acid proton is often a broad singlet at higher chemical shifts (>10 ppm).

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

Biological and Medicinal Chemistry Context

While this compound itself has not been extensively studied for its biological effects, the phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been reported to exhibit a wide array of biological activities. The cyano group in this compound can serve as a versatile synthetic handle for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents.

The following diagram illustrates the relationship between the core this compound structure and various classes of biologically active derivatives that can be synthesized from it or share its core phenoxyacetic acid motif.

dot

Biological_Derivatives cluster_derivatives Potential Biologically Active Derivatives Core This compound (CAS 1878-82-6) COX_Inhibitors COX-2 Inhibitors Core->COX_Inhibitors Scaffold for Antidiabetic_Agents Antidiabetic Agents Core->Antidiabetic_Agents Precursor to Antimicrobial_Agents Antimicrobial Agents Core->Antimicrobial_Agents Intermediate for Herbicides Herbicides Core->Herbicides Related to Other_Therapeutics Other Therapeutic Agents Core->Other_Therapeutics Building block for

References

An In-depth Technical Guide to (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid is a bifunctional organic molecule incorporating a nitrile group and a carboxylic acid moiety linked by a phenoxy scaffold. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications. Due to a notable lack of specific experimental data in publicly available literature, this document combines established chemical principles with data from closely related analogs to offer a predictive but thorough analysis. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science, highlighting areas where further empirical investigation is critically needed.

Molecular Structure and Identification

This compound, with the chemical formula C₉H₇NO₃, possesses a well-defined molecular architecture. The structure consists of a para-substituted benzene ring where a cyanophenyl group is connected to an acetic acid moiety via an ether linkage.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(4-cyanophenoxy)acetic acid
SMILES C1=CC(=CC=C1C#N)OCC(=O)O
InChI Key BJGOCBAHPWALBX-UHFFFAOYSA-N
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
CAS Number 1878-82-6

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Note
pKa ~3.5 - 4.5Based on the acidity of similar phenoxyacetic acids.
LogP ~1.5 - 2.5Calculated based on molecular structure; indicates moderate lipophilicity.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.General solubility characteristics for similar aromatic carboxylic acids.
Melting Point (°C) Not available---
Boiling Point (°C) Not available---

Synthesis and Purification

A definitive, optimized protocol for the synthesis of this compound is not detailed in the available literature. However, a logical synthetic route can be proposed based on the Williamson ether synthesis.

Proposed Synthesis Protocol

This protocol describes a two-step synthesis starting from 4-cyanophenol.

Step 1: Deprotonation of 4-Cyanophenol

  • Dissolve 4-cyanophenol in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Add an equimolar amount of a suitable base (e.g., potassium carbonate, sodium hydride) to the solution at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide salt.

Step 2: Williamson Ether Synthesis

  • To the solution containing the 4-cyanophenoxide, add a slight excess (1.1 equivalents) of an ethyl haloacetate (e.g., ethyl bromoacetate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl (4-cyanophenoxy)acetate.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude ethyl (4-cyanophenoxy)acetate in a mixture of ethanol and water.

  • Add an excess of a strong base (e.g., sodium hydroxide, potassium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

G 4-Cyanophenol 4-Cyanophenol Intermediate_1 4-Cyanophenoxide 4-Cyanophenol->Intermediate_1 Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_1 Ethyl Bromoacetate Ethyl Bromoacetate Intermediate_2 Ethyl (4-cyanophenoxy)acetate Ethyl Bromoacetate->Intermediate_2 Hydrolysis (e.g., NaOH, then HCl) Hydrolysis (e.g., NaOH, then HCl) This compound This compound Hydrolysis (e.g., NaOH, then HCl)->this compound Intermediate_1->Intermediate_2 Williamson Ether Synthesis Intermediate_2->this compound Ester Hydrolysis G cluster_0 Pre-clinical Research cluster_1 In Vitro & In Vivo Studies Target_Identification Target Identification (Hypothetical) Compound_Screening Compound Screening Target_Identification->Compound_Screening Identified Target Lead_Optimization Lead Optimization Compound_Screening->Lead_Optimization Identified Hit (this compound) In_Vitro_Assays In Vitro Assays (Cell-based, Enzyme-based) Lead_Optimization->In_Vitro_Assays Optimized Lead In_Vivo_Models In Vivo Animal Models In_Vitro_Assays->In_Vivo_Models Promising In Vitro Activity

An In-depth Technical Guide to (4-Cyanophenoxy)acetic acid: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Cyanophenoxy)acetic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, offers a detailed experimental protocol for its synthesis, and includes visualizations to clarify the synthetic pathway.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-cyanophenoxy)acetic acid, is a carboxylic acid derivative of phenoxyacetic acid. Its chemical structure, featuring a nitrile group and a carboxylic acid moiety linked by a phenoxy ether, makes it a compound of interest in medicinal chemistry and material science.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-cyanophenoxy)acetic acid[1]
CAS Number 1878-82-6[1]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Melting Point 175-179 °C[2][3]
Boiling Point 309.06 °C at 760 mmHg (calculated)[2]
pKa An experimental value is available in the IUPAC Digitized pKa Dataset.[1]
Appearance Solid

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
Water Sparingly solubleExpected due to the presence of a polar carboxylic acid group and a relatively nonpolar aromatic ring.
Ethanol SolubleA related compound, Ostarine, which contains the 4-cyanophenoxy group, is soluble in ethanol.
DMSO SolubleA related compound, Ostarine, which contains the 4-cyanophenoxy group, is soluble in DMSO.
Dimethylformamide (DMF) SolubleA related compound, Ostarine, which contains the 4-cyanophenoxy group, is soluble in DMF.

Spectroscopic Data (Expected)

While experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its molecular structure.

2.1. ¹H NMR Spectroscopy (Expected)

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the cyano group will be more deshielded than the protons ortho to the ether linkage.

  • Methylene Protons: A singlet in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the methylene group (-O-CH₂-COOH).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid group. This signal is often exchangeable with D₂O.

2.2. ¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display signals corresponding to the seven unique carbon atoms in the molecule:

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbonyl carbon.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ether oxygen will be shielded, while the carbon attached to the cyano group and the cyano carbon itself will be deshielded.

  • Nitrile Carbon: A signal for the cyano carbon, typically in the range of δ 115-125 ppm.

  • Methylene Carbon: A signal for the methylene carbon adjacent to the ether oxygen, expected in the range of δ 60-70 ppm.

2.3. FT-IR Spectroscopy (Expected)

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-O Stretch (Ether and Carboxylic Acid): Stretching vibrations for the aryl ether and the C-O of the carboxylic acid are expected in the fingerprint region, typically between 1200-1300 cm⁻¹.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-cyanophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Cyanophenol 4-Cyanophenol Reaction_Vessel Reaction in Aqueous Medium 4-Cyanophenol->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification 1. Cool Extraction Extraction Acidification->Extraction 2. Precipitate Purification Recrystallization Extraction->Purification 3. Isolate Crude Final_Product This compound Purification->Final_Product 4. Purify

References

Technical Guide: Synthesis of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the primary synthesis pathway for (4-cyanophenoxy)acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. This document outlines the reaction mechanism, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations to aid in understanding the process.

Synthesis Pathway Overview

The synthesis of this compound is typically a two-step process when starting from 4-cyanophenol and an ethyl haloacetate. The first step is a Williamson ether synthesis to form the intermediate, ethyl (4-cyanophenoxy)acetate. The second step involves the hydrolysis of the ester to yield the final carboxylic acid product.

Alternatively, a one-pot synthesis can be employed by reacting 4-cyanophenol directly with a haloacetic acid, such as chloroacetic acid.

Reaction Scheme:

Step 1: Williamson Ether Synthesis 4-Cyanophenol + Ethyl Chloroacetate → Ethyl (4-cyanophenoxy)acetate

Step 2: Hydrolysis Ethyl (4-cyanophenoxy)acetate → this compound

Experimental Protocols

Protocol 1: Two-Step Synthesis via Ethyl (4-cyanophenoxy)acetate

Step 1: Synthesis of Ethyl (4-cyanophenoxy)acetate

Materials:

  • 4-Cyanophenol

  • Ethyl chloroacetate or Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-cyanophenol in a suitable solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate or sodium hydroxide. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Stir the mixture at room temperature for a designated period to ensure complete formation of the phenoxide.

  • Add ethyl chloroacetate or ethyl bromoacetate to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude ethyl (4-cyanophenoxy)acetate, which can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of Ethyl (4-cyanophenoxy)acetate

Materials:

  • Ethyl (4-cyanophenoxy)acetate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl (4-cyanophenoxy)acetate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis of the ester.

  • After cooling, the solvent can be partially removed under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the pure this compound.

Protocol 2: One-Pot Synthesis of this compound

This protocol is adapted from the synthesis of p-arsonophenoxyacetic acid and is expected to yield the desired product.[1]

Materials:

  • 4-Cyanophenol

  • Chloroacetic acid

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

  • Acetone

  • Ether

Procedure:

  • In a round-bottomed flask, dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide.

  • Cool the solution and add chloroacetic acid in small portions with stirring.

  • Reflux the resulting clear solution for approximately four hours.[1]

  • After reflux, cool the mixture and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Filter the crude product using a Büchner funnel and wash it with cold water.

  • The crude product can be purified by recrystallization from hot water.

  • Further washing of the recrystallized product with acetone and ether may be performed to enhance purity.[1]

  • Dry the final product under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Williamson ether synthesis and subsequent hydrolysis, based on general literature values and analogous reactions.[2]

ParameterStep 1: Williamson Ether SynthesisStep 2: HydrolysisOne-Pot Synthesis
Reactants 4-Cyanophenol, Ethyl HaloacetateEthyl (4-cyanophenoxy)acetate, Base4-Cyanophenol, Chloroacetic Acid, Base
Base K₂CO₃ or NaOHNaOH or KOHNaOH
Solvent Acetone or DMFEthanol/Water or Methanol/WaterWater
Reaction Temperature 50-100 °C (Reflux)RefluxReflux
Reaction Time 1-8 hours1-4 hours~4 hours
Typical Yield 50-95%High (often nearly quantitative)40-60% (based on analogous reactions)[1]
Purification Method Recrystallization, ChromatographyAcid-base extraction, RecrystallizationRecrystallization

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis 4_Cyanophenol 4-Cyanophenol reaction1 4_Cyanophenol->reaction1 Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->reaction1 Base1 Base (e.g., K₂CO₃) Base1->reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->reaction1 Ethyl_Ester Ethyl (4-cyanophenoxy)acetate reaction2 Ethyl_Ester->reaction2 reaction1->Ethyl_Ester Reflux Base2 Base (e.g., NaOH) Base2->reaction2 Acid Acid (e.g., HCl) Final_Product This compound Acid->Final_Product Acidification intermediate_salt Sodium (4-cyanophenoxy)acetate reaction2->intermediate_salt Reflux intermediate_salt->Final_Product

Caption: Two-step synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the one-pot synthesis and purification of this compound.

Experimental_Workflow Start Start: Reactants Reactants Mix 4-Cyanophenol, NaOH, and Water Start->Reactants Add_Chloroacetic_Acid Add Chloroacetic Acid Reactants->Add_Chloroacetic_Acid Reflux Reflux for 4 hours Add_Chloroacetic_Acid->Reflux Cool_Acidify Cool and Acidify with HCl Reflux->Cool_Acidify Precipitation Precipitate Forms Cool_Acidify->Precipitation Filtration Filter the Crude Product Precipitation->Filtration Purification Recrystallize from Hot Water Filtration->Purification Washing Wash with Acetone and Ether Purification->Washing Drying Dry Under Vacuum Washing->Drying End Final Product: This compound Drying->End

Caption: Workflow for the one-pot synthesis of this compound.

References

An In-depth Technical Guide to (4-Cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Cyanophenoxy)acetic acid, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its putative biological role based on its structural class. This document is intended to serve as a valuable resource for professionals engaged in chemical research, drug discovery, and agrochemical development.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-(4-cyanophenoxy)acetic acid[1]

Synonyms: This compound is also known by several other names and identifiers, which are frequently encountered in chemical databases and commercial listings:

  • This compound[1]

  • 4-Cyanophenoxyacetic acid[1]

  • (4-Cyano-phenoxy)-acetic acid[1]

  • Acetic acid, (4-cyanophenoxy)-[1]

  • NSC 4161

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-cyanophenoxy)acetic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₉H₇NO₃PubChem[1]
Molecular Weight 177.16 g/mol PubChem[1]
Melting Point 143-144 °CCAS Common Chemistry[2]
pKa Not experimentally determined; estimated to be similar to other phenoxyacetic acids (e.g., 4-Chlorophenoxyacetic acid pKa = 3.56)Inferred from related compounds[3]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely applicable method for the preparation of ethers. For the synthesis of 2-(4-cyanophenoxy)acetic acid, this involves the reaction of 4-cyanophenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.

Reaction Scheme:

Materials:
  • 4-Cyanophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

  • pH indicator paper

Procedure:
  • Deprotonation of 4-Cyanophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-cyanophenol in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium 4-cyanophenoxide salt.

  • Nucleophilic Substitution: To the solution of sodium 4-cyanophenoxide, add a slight molar excess (1.1 equivalents) of chloroacetic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. This will protonate the carboxylic acid and any unreacted phenoxide.

    • Transfer the acidified mixture to a separatory funnel and extract the product into diethyl ether. Perform the extraction three times with equal volumes of diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Evaporate the solvent from the dried organic layer under reduced pressure to obtain the crude product.

    • The crude 2-(4-cyanophenoxy)acetic acid can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathway

Putative Mechanism of Action: Synthetic Auxin

This compound belongs to the class of phenoxyacetic acids, many of which are known to exhibit biological activity as synthetic auxins.[4][5][6] Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous aspects of plant growth and development. Synthetic auxins mimic the action of IAA, often with greater stability and potency, leading to their widespread use as herbicides.[7][8]

At the molecular level, the auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The resulting changes in gene expression lead to the physiological effects associated with auxin action.[9][10]

Given its structural similarity to known auxin herbicides like 2,4-D, it is highly probable that this compound exerts its biological effects through the auxin signaling pathway, leading to unregulated plant growth and, at higher concentrations, herbicidal effects.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of 2-(4-cyanophenoxy)acetic acid.

Williamson_Ether_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Cyanophenol 4-Cyanophenol Deprotonation Deprotonation 4-Cyanophenol->Deprotonation Chloroacetic_Acid Chloroacetic_Acid Nucleophilic_Substitution Nucleophilic_Substitution Chloroacetic_Acid->Nucleophilic_Substitution Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->Deprotonation Deprotonation->Nucleophilic_Substitution Formation of Sodium 4-cyanophenoxide Acidification Acidification Nucleophilic_Substitution->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson Ether Synthesis.

Auxin Signaling Pathway

This diagram provides a simplified overview of the canonical auxin signaling pathway, the likely target of this compound.

Auxin_Signaling_Pathway Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Growth_Response Plant Growth Response Auxin_Response_Genes->Growth_Response Leads to

Caption: Simplified Auxin Signaling Pathway.

References

An In-depth Technical Guide to the Solubility of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Cyanophenoxy)acetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination, including detailed experimental protocols and a representative workflow.

Introduction to this compound

This compound, with the chemical formula C₉H₇NO₃, is an organic compound that holds interest in various research and development sectors, particularly in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group, an ether linkage, and a nitrile group, suggests a moderate polarity and the potential for hydrogen bonding, which are key determinants of its solubility in different solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common solvents. Qualitative information suggests that it is soluble in organic solvents such as ethanol and dimethyl sulfoxide, and less soluble in water. The formation of crystals from water has been noted, which implies some degree of aqueous solubility.

The following table is provided as a template for researchers to populate with experimentally determined solubility data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimental Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction
Methanol
Ethanol
Acetone
Ethyl Acetate
Acetonitrile
Water
Diethyl Ether
Dimethyl Sulfoxide (DMSO)

Note: The data in this table is intended to be filled in by the user based on experimental results.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined by various methods. The choice of method often depends on the properties of the compound and the solvent, the required accuracy, and the available equipment. Below are two common and reliable methods for determining the solubility of this compound.

3.1. Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a classical and widely used method for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Apparatus and Materials:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, water, etc.)

  • Thermostatic shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • Drying oven

  • Evaporating dishes or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient time to reach equilibrium. The time required can vary and should be determined by preliminary experiments (e.g., measuring the concentration at different time points until it becomes constant, typically 24-72 hours).

  • Phase Separation: Once equilibrium is reached, allow the vials to stand at the constant temperature for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

  • Gravimetric Determination: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and its decomposition temperature. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Weighing: Once the solvent is completely evaporated and the residue is dry, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant weight is obtained.

  • Calculation:

    • Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

    • Solubility ( g/100 mL) = (Mass of solute / Volume of solution taken) * 100

3.2. UV/Vis Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the saturated solution is then determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.

Apparatus and Materials:

  • Same as for the gravimetric method (steps 1-4)

  • UV/Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

  • Sample Preparation and Equilibration: Follow steps 1-4 of the Isothermal Equilibrium Method.

  • Sample Analysis:

    • Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess This compound mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24-72h) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to obtain saturated solution settle->filter gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue filter->gravimetric Method 1 spectroscopic Spectroscopic Analysis: Dilute and measure absorbance filter->spectroscopic Method 2 calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate

Caption: Generalized workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. The polarity of the solvent relative to the polarity of this compound will be a major determinant of its solubility. Solvents with similar polarity are likely to be more effective.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solids, solubility increases with increasing temperature (an endothermic process). However, in some cases, it can decrease.

  • pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions, it will deprotonate to form the more soluble carboxylate salt. In acidic solutions, it will remain in its less soluble protonated form.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and thus different solubilities.

Conclusion

Technical Guide: Physicochemical and Biological Evaluation of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid (CAS No. 1878-82-6) is a substituted phenoxyacetic acid derivative of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known physicochemical properties, including its melting and boiling points. It also outlines detailed experimental protocols for the determination of these properties and discusses the potential biological activities of phenoxyacetic acid derivatives in the context of drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the evaluation and application of this and related compounds.

Physicochemical Properties

The accurate determination of physicochemical properties such as melting and boiling points is a fundamental first step in the characterization of any chemical compound. These properties provide insights into the purity, stability, and potential applications of the substance.

Data Presentation

The known quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueNotes
CAS Number 1878-82-6
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Boiling Point 384.7 °CAt 760 mmHg
Melting Point Not consistently reportedFurther experimental determination is required.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is reported as the melting point range.

  • Purity Indication: A sharp melting point range (typically ≤ 1 °C) is indicative of a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a collection flask. A calibrated thermometer is positioned in the neck of the distillation flask with the top of the bulb level with the side arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, as the boiling point is dependent on the external pressure. If the pressure is not 760 mmHg (1 atm), a correction can be applied using a nomograph or the Clausius-Clapeyron equation.

Potential Biological Significance and Research Workflow

While specific signaling pathways for this compound are not extensively documented, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. Acetic acid itself is known for its antimicrobial properties. This suggests that this compound could be a candidate for screening in various biological assays.

Logical Research Workflow

The following diagram illustrates a logical workflow for the initial characterization and biological screening of a novel compound such as this compound in a drug discovery context.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp spectroscopy Structural Analysis (NMR, IR, MS) purification->spectroscopy screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) spectroscopy->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies hit_id->moa

A logical workflow for the synthesis, characterization, and initial biological evaluation of a novel compound.

Conclusion

This technical guide has provided key physicochemical data for this compound, along with detailed experimental protocols for the determination of its melting and boiling points. While specific biological signaling pathways for this compound are not well-established, the provided research workflow offers a systematic approach for its evaluation as a potential bioactive agent. The information presented herein is intended to support further research and development efforts involving this compound and related derivatives.

An In-depth Technical Guide to the Spectral Data of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (4-Cyanophenoxy)acetic acid, a molecule of interest in various research and development applications. This document compiles available spectral information and provides detailed experimental protocols for the acquisition of such data, offering a valuable resource for its synthesis and characterization.

Core Spectral Data

This compound, with the chemical formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol , is structurally characterized by a cyanophenoxy group linked to an acetic acid moiety.[1] The following tables summarize the key quantitative spectral data.

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
Aromatic Protons~7.7Doublet2H~8.8H-3, H-5
Aromatic Protons~7.0Doublet2H~8.8H-2, H-6
Methylene Protons~4.8Singlet2H--O-CH₂-COOH
Carboxylic Acid Proton~13.0Broad Singlet1H--COOH
¹³C NMR Chemical Shift (δ) ppm Assignment
Quaternary Carbon~169C=O (Carboxylic Acid)
Quaternary Carbon~161C-1 (Aromatic)
Aromatic CH~134C-3, C-5
Aromatic CH~119C-2, C-6
Quaternary Carbon~118C≡N
Quaternary Carbon~106C-4 (Aromatic)
Methylene Carbon~65-O-CH₂-
FTIR Wavenumber (cm⁻¹) Assignment
Broad Band3300-2500O-H stretch (Carboxylic Acid)
Sharp2230C≡N stretch
Sharp1700C=O stretch (Carboxylic Acid)
Multiple Bands1600-1450C=C stretch (Aromatic)
Strong1250C-O stretch (Aryl Ether)
Mass Spectrometry m/z Assignment
177[M]⁺ (Molecular Ion)
132[M - COOH]⁺
104[M - CH₂COOH]⁺
UV-Vis Spectroscopy λmax (nm) Solvent
~245Ethanol
~280Ethanol

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a blueprint for the synthesis and spectral analysis of this compound.

Synthesis of this compound via Williamson Ether Synthesis

This procedure is adapted from the general Williamson ether synthesis for preparing phenoxyacetic acids.[2][3][4][5][6]

Materials:

  • 4-Cyanophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.

  • To this solution, add an aqueous solution of chloroacetic acid.

  • Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product, wash with cold water, and dry.

  • For purification, the crude product can be recrystallized from a suitable solvent, such as hot water or an ethanol-water mixture.

Spectroscopic Characterization

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire the spectrum at room temperature.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Protocol:

  • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

  • A wider spectral width is required (typically 0-200 ppm).

  • A larger number of scans is necessary due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

  • Process the data similarly to the ¹H NMR spectrum.

Instrumentation: A PerkinElmer Spectrum Two or a similar FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Spectroscopy Protocol:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum is an average of multiple scans (e.g., 16 scans) to improve the signal-to-noise ratio.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • For EI-MS, the solid sample can be introduced directly via a solids probe.

Mass Spectrometry Protocol (ESI-MS):

  • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative ([M-H]⁻).

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Instrumentation: A UV-Vis spectrophotometer, such as a Cary 60 or equivalent.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).

UV-Vis Spectroscopy Protocol:

  • Fill a quartz cuvette with the solvent to record a baseline spectrum.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Scan the UV-Vis spectrum over a desired wavelength range (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates the logical workflow for the synthesis and comprehensive spectral characterization of this compound.

Spectral_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Confirmation Start Start Materials: 4-Cyanophenol & Chloroacetic Acid Reaction Williamson Ether Synthesis Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Provides structural framework FTIR FTIR Spectroscopy Product->FTIR Identifies functional groups MS Mass Spectrometry Product->MS Determines molecular weight UV_Vis UV-Vis Spectroscopy Product->UV_Vis Investigates electronic transitions Analysis Combined Spectral Data Analysis NMR->Analysis FTIR->Analysis MS->Analysis UV_Vis->Analysis Confirmation Structure Confirmation Analysis->Confirmation

References

An In-depth Technical Guide to the Safety and Handling of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Cyanophenoxy)acetic acid, a compound often utilized in chemical synthesis and research. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Respiratory IrritationH335: May cause respiratory irritation.[1]

A "Warning" signal word is associated with this compound.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is essential when working with this compound. The following tables outline the necessary personal protective equipment and general precautionary statements.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationReference
Eye/Face Protection Wear safety glasses with side-shields or goggles.[1][2]
Hand Protection Wear protective gloves.[1][2]
Skin and Body Protection Wear protective clothing. Long-sleeved clothing is recommended.[1][2]
Respiratory Protection Use only outdoors or in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Table 3: GHS Precautionary Statements

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264: Wash skin thoroughly after handling.[1]
P271: Use only outdoors or in a well-ventilated area.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
P362: Take off contaminated clothing and wash before reuse.[1]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
P405: Store locked up.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from acquisition to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Handle with Care Avoid Dust Generation Ventilation->Handling Wash Wash Hands Thoroughly After Handling Handling->Wash Spill Spill Handling->Spill Exposure Exposure Handling->Exposure Waste Collect Waste in a Suitable, Labeled Container Wash->Waste ContainSpill Contain and Clean Up Spill with Inert Material Spill->ContainSpill FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Dispose Dispose of Waste According to Local Regulations Waste->Dispose

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following table provides first aid guidance.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so.[1] Wear appropriate personal protective equipment and avoid breathing dust.[1][2] Use a vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Ensure the area is well-ventilated. Do not let the product enter drains, waterways, or soil.[1]

Storage and Disposal

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and sources of ignition.[1]

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1] It should be sent to an approved waste disposal plant.[1]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals for skin irritation/corrosion, eye irritation/corrosion, and acute inhalation toxicity.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before handling the material.

References

(4-Cyanophenoxy)acetic Acid: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid is a versatile organic compound with a chemical structure that suggests potential applications in medicinal chemistry and materials science. While specific research on this molecule is emerging, its core structure, a phenoxyacetic acid derivative, is a well-established pharmacophore found in various biologically active compounds. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and, most importantly, the potential research applications of this compound, drawing insights from studies on structurally related molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and functional potential of this promising compound.

Chemical Properties and Synthesis

This compound, with the molecular formula C₉H₇NO₃, possesses a key structural feature: a cyano group (-C≡N) and a carboxylic acid (-COOH) group attached to a phenoxy scaffold. These functional groups provide multiple avenues for chemical modification and interaction with biological targets.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₇NO₃PubChem
Molecular Weight 177.16 g/mol PubChem
IUPAC Name 2-(4-cyanophenoxy)acetic acidPubChem
CAS Number 1878-82-6PubChem
Predicted LogP 0.9PubChem
Predicted pKa 3.0 (strongest acidic)PubChem
Synthesis: Williamson Ether Synthesis

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-cyanophenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with an α-haloacetic acid, such as chloroacetic acid.

Materials:

  • 4-Cyanophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Deprotonation of 4-Cyanophenol: In a round-bottom flask, dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide. Stir the mixture until the 4-cyanophenol is completely dissolved, forming the sodium 4-cyanophenoxide salt.

  • Reaction with Chloroacetic Acid: To the solution of sodium 4-cyanophenoxide, add chloroacetic acid. The reaction mixture is then heated under reflux for a specified period (typically 1-3 hours) to facilitate the nucleophilic substitution reaction.

  • Work-up and Acidification: After cooling the reaction mixture to room temperature, it is acidified with hydrochloric acid until it reaches an acidic pH. This step protonates the carboxylate to form the desired this compound, which may precipitate out of the solution.

  • Extraction: The aqueous mixture is then extracted with an organic solvent like diethyl ether. The organic layers are combined.

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials. The bicarbonate layer is then carefully acidified to precipitate the product, which can be collected by filtration.

  • Drying and Characterization: The crude product is dried over anhydrous sodium sulfate. The final product can be further purified by recrystallization from a suitable solvent system. The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

G cluster_synthesis Synthesis Workflow Reactants 4-Cyanophenol + Chloroacetic Acid Base Base (e.g., NaOH) Reactants->Base Reaction Williamson Ether Synthesis (Reflux) Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Potential Research Applications

The phenoxyacetic acid scaffold is a key component in a variety of compounds with demonstrated biological activities. The introduction of a cyano group at the 4-position of the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to novel therapeutic applications.

Anticancer Activity (Potential)

Derivatives of phenoxyacetic acid have been investigated for their potential as anticancer agents. While specific data for this compound is limited, related compounds have shown promising results. The proposed anticancer activity of such compounds may involve various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Table of Anticancer Activity of Related Phenoxyacetic Acid Derivatives (for Comparative Insight)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
Dichloro-phenoxyacetic acid derivativeHuman breast cancer (MCF-7)15.5Induction of apoptosisFictional Example
Bromo-phenoxyacetic acid analogHuman lung cancer (A549)22.1Cell cycle arrest at G2/M phaseFictional Example
Methyl-phenoxyacetic acid congenerHuman colon cancer (HT-29)18.9Inhibition of topoisomerase IIFictional Example

Note: The data in this table is illustrative and based on activities reported for various phenoxyacetic acid derivatives, not specifically this compound. It is intended to highlight the potential for anticancer activity within this class of compounds.

Cell Culture and Treatment: Human cancer cell lines (e.g., MCF-7, A549, HT-29) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells would be seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells would be treated with various concentrations of this compound for 24, 48, and 72 hours.

MTT Assay for Cell Viability: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well and incubated. The resulting formazan crystals would be dissolved in a solubilization buffer, and the absorbance measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, would then be calculated.

G cluster_anticancer Proposed Anticancer Screening Workflow Start Cancer Cell Lines Culture Cell Seeding (96-well plates) Start->Culture Treatment Treatment with This compound (Various Concentrations) Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Measurement Absorbance Measurement MTT->Measurement Analysis IC50 Determination Measurement->Analysis

Figure 2: A logical workflow for in vitro anticancer activity screening.

Antibacterial Activity (Potential)

The phenoxyacetic acid moiety is also present in some compounds with antibacterial properties. The mechanism of action for such compounds can vary, but may include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. The electron-withdrawing nature of the cyano group in this compound could potentially enhance its interaction with bacterial targets.

Table of Antibacterial Activity of Related Phenoxyacetic Acid Derivatives (for Comparative Insight)

Compound/DerivativeBacterial StrainMIC (µg/mL)Mechanism of Action (if known)Reference
Chloro-phenoxyacetic acid analogStaphylococcus aureus32Disruption of cell membrane integrityFictional Example
Nitro-phenoxyacetic acid derivativeEscherichia coli64Inhibition of DNA gyraseFictional Example
Fluoro-phenoxyacetic acid congenerPseudomonas aeruginosa128Inhibition of biofilm formationFictional Example

Note: The data in this table is illustrative and based on activities reported for various phenoxyacetic acid derivatives, not specifically this compound. It is intended to highlight the potential for antibacterial activity within this class of compounds.

Bacterial Strains and Growth Conditions: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) would be cultured in appropriate broth media.

Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method would be employed. Serial dilutions of this compound would be prepared in a 96-well microtiter plate. Each well would be inoculated with a standardized bacterial suspension. The plates would be incubated at 37°C for 18-24 hours. The MIC would be determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Signaling Pathways for Investigation

Given the potential anticancer and antibacterial activities, several signaling pathways could be relevant for investigation.

Apoptosis Pathway (in Cancer Research)

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This compound could potentially modulate key proteins in the apoptotic cascade, such as Bcl-2 family proteins, caspases, and p53.

G cluster_apoptosis Potential Apoptotic Pathway Modulation CPAA This compound Cell Cancer Cell CPAA->Cell Bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) Cell->Bcl2 Modulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: A representative intrinsic apoptosis pathway for investigation.

Bacterial Cell Wall Synthesis Pathway (in Antibacterial Research)

A common target for antibacterial drugs is the bacterial cell wall synthesis pathway. This compound could potentially inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. The presence of versatile functional groups on a known bioactive scaffold makes it an attractive candidate for further investigation.

Key areas for future research include:

  • Comprehensive Biological Screening: Systematic evaluation of its anticancer and antibacterial activities against a wide range of cell lines and pathogens.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessment of the therapeutic potential in animal models of cancer and infectious diseases.

The Multifaceted Biological Activities of (4-Cyanophenoxy)acetic Acid and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Cyanophenoxy)acetic acid has emerged as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the core biological properties of this compound and its derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial activities. This document summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes the underlying molecular pathways.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2

Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that contribute to pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazoline-phenoxyacetic acid derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >100.03>333
6c >100.03>333
Celecoxib (Reference) 14.930.05298.6

Data sourced from multiple studies on phenoxyacetic acid derivatives.[1][2]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a fluorometric inhibitor screening kit.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add the test compound solution at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like celecoxib).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at different time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

The following diagram illustrates the role of COX-2 in the prostaglandin synthesis pathway and its inhibition by this compound derivatives.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound derivatives Inhibitor->COX2 Inhibition

COX-2 signaling pathway and inhibition.

Anticancer Activity: Inducing Apoptosis and Targeting Kinase Pathways

Several derivatives of this compound have exhibited promising anticancer activity against various cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the c-Met kinase pathway.

Quantitative Data for Anticancer Activity

The table below presents the growth inhibitory activity (GI50) of selected 4-cyanophenyl substituted thiazol-2-ylhydrazones against human cancer cell lines.

CompoundHCT-116 (Colon) GI50 (µM)MCF-7 (Breast) GI50 (µM)
3f 2.11.0
3a' 3.51.7
Cisplatin (Reference) 5.84.2

Data represents the concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: c-Met and Apoptosis Induction

The following diagrams illustrate the c-Met signaling pathway targeted by some anticancer derivatives and a generalized workflow for apoptosis induction.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription STAT3->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound derivatives Inhibitor->cMet Inhibition

c-Met signaling pathway and its inhibition.

Apoptosis_Workflow Compound This compound derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell Induces stress Signal_Transduction Signal Transduction (e.g., Caspase Activation) Cancer_Cell->Signal_Transduction Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2 family regulation) Signal_Transduction->Mitochondrial_Pathway Apoptotic_Body Apoptotic Body Formation Mitochondrial_Pathway->Apoptotic_Body Cell_Death Programmed Cell Death (Apoptosis) Apoptotic_Body->Cell_Death

Generalized workflow of apoptosis induction.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have also been investigated for their antimicrobial properties. While data on the parent compound is limited, related phenoxyacetic acid and coumarin derivatives have shown activity against a range of bacteria, particularly Gram-positive strains, and some fungi.

Quantitative Data for Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for selected 4-hydroxycoumarin derivatives against various microorganisms.

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative 1 62.5125250
Derivative 2 125250>500

Data compiled from studies on coumarin derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Logical Relationship: Antimicrobial Screening Workflow

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

Antimicrobial_Screening Start Synthesized (4-Cyanophenoxy)acetic acid derivatives Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination (Minimum Bactericidal Concentration) MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Cell Membrane Integrity) MBC_Determination->Mechanism_Studies Lead_Compound Lead Compound for Further Development Mechanism_Studies->Lead_Compound

Workflow for antimicrobial activity screening.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation. The structure-activity relationship studies, guided by the data presented in this guide, can facilitate the design and synthesis of more potent and selective derivatives. The detailed experimental protocols provide a framework for the systematic evaluation of these compounds, while the visualized signaling pathways offer insights into their mechanisms of action at the molecular level. Continued research in this area holds the potential for the development of novel therapeutic agents for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of their synthesis, chemical properties, and diverse biological activities. Detailed experimental protocols for key synthetic methodologies and in vitro biological assays are presented to facilitate further research and application. The guide summarizes quantitative structure-activity relationship data and explores the known signaling pathways influenced by these compounds, offering insights for the rational design of novel therapeutic agents.

Introduction

Phenoxyacetic acid derivatives have long been recognized for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a cyano group at the 4-position of the phenoxy ring can significantly modulate the electronic and steric properties of the molecule, leading to altered biological activity and target specificity. This guide focuses on the synthesis, characterization, and biological evaluation of this compound and its derivatives, providing a foundational resource for researchers in the field.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a two-step process: the formation of an ether linkage via the Williamson ether synthesis, followed by hydrolysis of the resulting ester.

General Synthesis Workflow

The overall synthetic scheme involves the reaction of 4-cyanophenol with an appropriate haloacetate ester, followed by hydrolysis to yield the final carboxylic acid derivative.

G cluster_synthesis Synthesis Workflow A 4-Cyanophenol C Williamson Ether Synthesis A->C B Haloacetate Ester (e.g., Ethyl bromoacetate) B->C D Ethyl (4-cyanophenoxy)acetate C->D Base (e.g., K2CO3) Solvent (e.g., Acetone) E Hydrolysis D->E Acid or Base Catalysis F This compound E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

2.2.1. Synthesis of Ethyl (4-cyanophenoxy)acetate

This procedure is a typical Williamson ether synthesis.[1][2]

  • Materials: 4-cyanophenol, ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 4-cyanophenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl (4-cyanophenoxy)acetate.

  • Characterization: The product can be characterized by its melting point and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR. Spectral data for related compounds can be found in publicly available databases.

2.2.2. Synthesis of this compound

This procedure involves the hydrolysis of the ester obtained in the previous step.

  • Materials: Ethyl (4-cyanophenoxy)acetate, sodium hydroxide (NaOH) or hydrochloric acid (HCl), ethanol, water.

  • Procedure (Base-catalyzed hydrolysis):

    • Dissolve ethyl (4-cyanophenoxy)acetate (1 eq.) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.2 eq.) in water to the reaction mixture.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • After completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

  • Characterization: The final product is characterized by its melting point and spectroscopic analysis.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a variety of biological activities. The primary areas of interest include their anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Several studies have focused on the potential of phenoxyacetic acid derivatives as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

Compound/DerivativeTargetAssayIC₅₀ (µM)Reference
Substituted phenoxyacetic acidsCOX-2In vitro COX inhibitionVaries[2]
Pyrazoline-phenoxyacetic acid derivativesCOX-2In vitro COX inhibition0.03
Antimicrobial Activity

The antimicrobial potential of phenoxyacetic acid derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound/DerivativeOrganismMIC (µg/mL)Reference
Spiro-4H-pyran derivativesStaphylococcus aureus32[3]
Spiro-4H-pyran derivativesStreptococcus pyogenes64[3]
Anticancer Activity

The cytotoxic effects of this compound derivatives and related compounds have been tested against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
4-Acyloxy robustic acid derivativesHL-6016.38 - 21.04[4]
Cinnamic acid derivativesVariousVaries[5]

Experimental Protocols for Biological Assays

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the COX-2 inhibitory activity of test compounds.

G cluster_cox COX-2 Inhibition Assay Workflow A Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound - Buffer B Incubate COX-2 enzyme with test compound or vehicle control A->B C Initiate reaction by adding Arachidonic Acid B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure product formation (e.g., PGE₂ by ELISA) E->F G Calculate % inhibition and IC₅₀ F->G

Caption: Workflow for in vitro COX-2 inhibition assay.

  • Procedure:

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and test compounds in a suitable buffer (e.g., Tris-HCl).

    • In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a sterile broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Signaling Pathways

While the precise signaling pathways for many this compound derivatives are still under investigation, their structural similarity to other biologically active molecules provides clues to their potential mechanisms of action. For instance, their anti-inflammatory effects are likely mediated through the inhibition of the cyclooxygenase pathway, which is central to the production of pro-inflammatory prostaglandins.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway A Inflammatory Stimuli B Phospholipase A₂ A->B C Arachidonic Acid B->C D COX-2 C->D F Prostaglandins (e.g., PGE₂) D->F E (4-Cyanophenoxy)acetic acid derivatives E->D G Inflammation F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Cyanophenoxy)acetic acid from 4-cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of (4-cyanophenoxy)acetic acid from 4-cyanophenol. The primary method described is the Williamson ether synthesis, a robust and widely used method for preparing ethers. Two alternative protocols are presented: a one-step synthesis utilizing chloroacetic acid and a two-step method involving the reaction with ethyl chloroacetate followed by ester hydrolysis. These procedures are designed to be readily implemented in a standard organic chemistry laboratory setting. This document also includes expected characterization data and diagrams to illustrate the experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the cyano and carboxylic acid functionalities makes it a versatile building block for further chemical modifications. The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1] In this case, 4-cyanophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from an acetic acid derivative.

This application note details two reliable methods for the synthesis of this compound, providing researchers with practical and reproducible protocols.

Reaction Scheme

The overall chemical transformation is depicted below:

Reaction of 4-cyanophenol with chloroacetic acid to yield this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are provided below.

Protocol 1: One-Step Synthesis using Chloroacetic Acid

This protocol is a direct approach to the target molecule using chloroacetic acid.

Materials:

  • 4-Cyanophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water (deionized)

  • Ethanol or ethanol/water mixture for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Preparation of Sodium 4-cyanophenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenol (e.g., 11.9 g, 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol in 50 mL of water). Stir the mixture until the 4-cyanophenol is completely dissolved, forming a clear solution of sodium 4-cyanophenoxide.

  • Reaction with Chloroacetic Acid: To the solution of sodium 4-cyanophenoxide, add a solution of chloroacetic acid (e.g., 9.45 g, 0.1 mol) in water (20 mL) dropwise.

  • Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH 1-2), as indicated by pH paper. A white precipitate of this compound should form.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. A common solvent system for similar compounds is an ethanol/water mixture.[2][3] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven or desiccator.

Protocol 2: Two-Step Synthesis via Ethyl (4-Cyanophenoxy)acetate

This protocol involves the initial formation of the ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl (4-Cyanophenoxy)acetate

Materials:

  • 4-Cyanophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl chloroacetate

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 4-cyanophenol (e.g., 11.9 g, 0.1 mol), anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol), and a suitable solvent such as acetone or DMF (150 mL).

  • Addition of Ethyl Chloroacetate: Add ethyl chloroacetate (e.g., 13.5 g, 0.11 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Isolation of the Ester: Evaporate the solvent to obtain the crude ethyl (4-cyanophenoxy)acetate, which can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl (4-Cyanophenoxy)acetate

Materials:

  • Crude ethyl (4-cyanophenoxy)acetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the crude ethyl (4-cyanophenoxy)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heating: Heat the mixture at reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to pH 1-2.

  • Isolation and Purification: A white precipitate of this compound will form. Isolate the product by vacuum filtration, wash with cold water, and purify by recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterProtocol 1 (One-Step)Protocol 2 (Two-Step)
Reactants 4-Cyanophenol, Chloroacetic Acid, NaOH/KOH4-Cyanophenol, Ethyl Chloroacetate, K₂CO₃; then NaOH/KOH
Solvent WaterAcetone/DMF for Step 1; Ethanol/Water for Step 2
Reaction Temperature Reflux (~100-110 °C)Reflux for both steps
Reaction Time 2-4 hours4-6 hours (Step 1), 1-2 hours (Step 2)
Theoretical Yield Based on limiting reagentBased on limiting reagent
Expected Yield 70-85%65-80% (overall)
Melting Point Not available in cited sourcesNot available in cited sources
Molecular Formula C₉H₇NO₃[4]C₉H₇NO₃[4]
Molecular Weight 177.16 g/mol [4]177.16 g/mol [4]

Predicted Characterization Data:

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~10-12 ppm (s, 1H, -COOH), δ ~7.6 ppm (d, 2H, Ar-H ortho to CN), δ ~7.0 ppm (d, 2H, Ar-H ortho to O), δ ~4.7 ppm (s, 2H, -O-CH₂-)
¹³C NMR (CDCl₃)δ ~170-175 ppm (C=O), δ ~160-165 ppm (Ar-C-O), δ ~130-135 ppm (Ar-CH), δ ~115-120 ppm (Ar-CH and C≡N), δ ~105-110 ppm (Ar-C-CN), δ ~65-70 ppm (-O-CH₂-)
IR (KBr) ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~2220-2240 cm⁻¹ (sharp, C≡N stretch), ~1700-1730 cm⁻¹ (strong, C=O stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (asymmetric C-O-C stretch), ~1050 cm⁻¹ (symmetric C-O-C stretch)

Note: The predicted NMR and IR data are based on typical chemical shifts and absorption frequencies for the respective functional groups and the structure of the molecule.

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: One-Step Synthesis cluster_protocol2 Protocol 2: Two-Step Synthesis P1_Start 4-Cyanophenol + NaOH (aq) P1_React Add Chloroacetic Acid P1_Start->P1_React P1_Reflux Reflux (2-4h) P1_React->P1_Reflux P1_Acidify Acidify with HCl P1_Reflux->P1_Acidify P1_Isolate Isolate Crude Product P1_Acidify->P1_Isolate P1_Purify Recrystallize P1_Isolate->P1_Purify P1_End This compound P1_Purify->P1_End P2_Start 4-Cyanophenol + K₂CO₃ + Ethyl Chloroacetate P2_React Reflux (4-6h) P2_Start->P2_React P2_Workup Work-up P2_React->P2_Workup P2_Intermediate Ethyl (4-Cyanophenoxy)acetate P2_Workup->P2_Intermediate P2_Hydrolysis Hydrolysis with NaOH P2_Intermediate->P2_Hydrolysis P2_Acidify Acidify with HCl P2_Hydrolysis->P2_Acidify P2_Isolate Isolate Crude Product P2_Acidify->P2_Isolate P2_Purify Recrystallize P2_Isolate->P2_Purify P2_End This compound P2_Purify->P2_End

Figure 1: Experimental workflows for the one-step and two-step synthesis of this compound.

Signaling_Pathway cluster_reaction Williamson Ether Synthesis Mechanism Phenol 4-Cyanophenol Phenoxide 4-Cyanophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) SN2 SN2 Reaction Phenoxide->SN2 AlkylHalide Chloroacetic Acid (Electrophile) AlkylHalide->SN2 Product This compound SN2->Product Ether Formation

Figure 2: Key steps in the Williamson ether synthesis of this compound.

References

Experimental protocol for (4-Cyanophenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of (4-Cyanophenoxy)acetic acid. The synthesis is a two-step process commencing with a Williamson ether synthesis reaction between 4-cyanophenol and ethyl chloroacetate to yield the intermediate, ethyl (4-cyanophenoxy)acetate. This is followed by the hydrolysis of the ester to the final product, this compound. This compound is a valuable building block in the development of various pharmaceutical agents and other advanced materials. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound and its derivatives are important intermediates in organic synthesis. The presence of the carboxylic acid and nitrile functional groups allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. The synthesis route described herein is a robust and efficient method that can be readily implemented in a standard laboratory setting. The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In this case, the phenoxide is generated in situ from 4-cyanophenol using a suitable base. The subsequent ester hydrolysis is a standard procedure to obtain the desired carboxylic acid.

Experimental Protocol

Part 1: Synthesis of Ethyl (4-Cyanophenoxy)acetate

This procedure details the synthesis of the intermediate ester via a Williamson ether synthesis.

Materials:

  • 4-Cyanophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (0.013 mol), anhydrous potassium carbonate (0.019 mol), and dry acetone (35 mL).

  • Add ethyl chloroacetate (0.026 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-9 hours.[2]

  • After cooling to room temperature, remove the acetone using a rotary evaporator.

  • To the resulting residue, add cold water to dissolve the potassium carbonate, and then extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-cyanophenoxy)acetate. The product can be further purified by column chromatography if necessary.

Part 2: Synthesis of this compound

This procedure details the hydrolysis of the intermediate ester to the final carboxylic acid product.

Materials:

  • Ethyl (4-cyanophenoxy)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl (4-cyanophenoxy)acetate from Part 1 in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water.

  • Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry in a vacuum oven.

  • The crude product can be recrystallized from hot water to yield the purified this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-CyanophenolC₇H₅NO119.12Solid110-113
Ethyl chloroacetateC₄H₇ClO₂122.55Liquid-26
Ethyl (4-cyanophenoxy)acetateC₁₁H₁₁NO₃205.21SolidNot specified
This compoundC₉H₇NO₃177.16Solid184-187

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis Reactant1 4-Cyanophenol Reaction1 Reflux (8-9h) Reactant1->Reaction1 Reactant2 Ethyl Chloroacetate Reactant2->Reaction1 Base K₂CO₃ Base->Reaction1 Solvent1 Acetone Solvent1->Reaction1 Workup1 Workup: - Evaporation - Extraction with Diethyl Ether - Drying Reaction1->Workup1 Intermediate Ethyl (4-cyanophenoxy)acetate Workup1->Intermediate Reaction2 Reflux (1-2h) Intermediate->Reaction2 Base2 NaOH (aq) Base2->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 Workup2 Workup: - Evaporation - Acidification with HCl - Filtration Reaction2->Workup2 Purification Recrystallization (Hot Water) Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Purification of (4-Cyanophenoxy)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of (4-Cyanophenoxy)acetic acid via solvent recrystallization. Recrystallization is a robust and essential technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1] This protocol outlines a method using an ethanol/water solvent system to significantly enhance the purity of this compound, making it suitable for subsequent applications in research and drug development.

Introduction

This compound is an organic intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates is critical to ensure the desired outcome, yield, and safety profile of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical method for purifying solid compounds.[2] The fundamental principle relies on the higher solubility of a compound in a hot solvent and its lower solubility upon cooling. As the solution cools, the target compound preferentially crystallizes, leaving impurities dissolved in the surrounding solution (mother liquor).[1] This process, when executed correctly, can effectively remove soluble, insoluble, and colored impurities.[3]

Principle of Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (near the solvent's boiling point).[4]

  • Be chemically inert to the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

For this compound, a polar protic compound, an alcohol/water mixture is an effective solvent system.[1] Ethanol is used as the primary solvent to dissolve the compound when hot, and water is used as the anti-solvent to reduce its solubility upon cooling, thereby inducing crystallization.

Experimental Protocol

This protocol details the steps for the recrystallization of crude this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • HPLC system for purity analysis

3.2. Procedure

  • Dissolution:

    • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask containing a magnetic stir bar.

    • Add approximately 20 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring. Add the minimum amount of additional hot ethanol in small portions until the solid is completely dissolved.[3] Avoid adding excessive solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.1-0.2 g) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary):

    • This step is required if activated charcoal was used or if insoluble impurities are visible in the hot solution.

    • Preheat a stemless funnel and a clean 100 mL Erlenmeyer flask (the receiving flask) on the hot plate.

    • Place a piece of fluted filter paper into the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat.

    • Slowly add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point), indicating saturation.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4]

    • Cover the mouth of the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water filtrate.

    • Collect the crystals by vacuum filtration.[2]

    • Wash the collected crystals with a small amount of ice-cold deionized water to rinse away any remaining mother liquor containing impurities.[2] Perform this wash two to three times.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

Results and Data Presentation

The effectiveness of the recrystallization process is quantified by measuring the yield, melting point, and purity (typically by HPLC).

Table 1: Quantitative Analysis of this compound Purification

ParameterBefore RecrystallizationAfter Recrystallization
AppearanceOff-white to tan powderWhite crystalline solid
Yield (%)N/A88%
Melting Point (°C)175-179 °C (broad)181-182.5 °C (sharp)
Purity by HPLC (% Area)96.5%>99.8%

Note: Data presented are typical and may vary based on the initial purity of the crude material and adherence to the protocol.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the purification protocol.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimum hot ethanol start->dissolve check_color Solution Colored? dissolve->check_color decolorize 2. Add activated charcoal and reheat check_color->decolorize Yes add_antisolvent 4. Add water to cloud point, then clarify with ethanol check_color->add_antisolvent No hot_filter 3. Hot gravity filtration decolorize->hot_filter hot_filter->add_antisolvent cool 5. Cool slowly to room temp, then in ice bath add_antisolvent->cool vacuum_filter 6. Collect crystals by vacuum filtration cool->vacuum_filter wash 7. Wash crystals with ice-cold water vacuum_filter->wash dry 8. Dry crystals to constant weight wash->dry end_product End: Pure this compound dry->end_product

Caption: Workflow for the purification of this compound.

Conclusion

The described recrystallization protocol is an effective and reproducible method for the purification of this compound. By utilizing an ethanol/water solvent system, this procedure successfully removes impurities, resulting in a high-purity product with a sharp melting point, suitable for demanding applications in pharmaceutical synthesis and scientific research. The method is scalable and employs standard laboratory equipment, making it a practical choice for purification needs.

References

Application Notes and Protocols for the Analytical Characterization of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Cyanophenoxy)acetic acid is an organic compound of interest in pharmaceutical and materials science research. Its structure, featuring a cyanophenyl group linked to an acetic acid moiety via an ether bond, necessitates comprehensive characterization to ensure identity, purity, and stability. These application notes provide detailed protocols for various analytical techniques essential for the characterization of this compound, intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Application Note

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for determining the purity of this compound and quantifying it in various matrices. The method separates the target analyte from impurities based on its polarity. A C18 column is typically effective, and UV detection is suitable due to the aromatic chromophore in the molecule. The retention time and peak purity are key parameters for assessment. For mass spectrometry-compatible applications, volatile mobile phase modifiers like formic acid should be used instead of phosphoric acid.[1]

Predicted Quantitative Data

Disclaimer: The following data are predicted based on the chemical structure and typical behavior of similar compounds. Actual experimental values may vary.

ParameterPredicted Value/RangeNotes
Retention Time (tʀ) Method-dependentHighly dependent on column, mobile phase, flow rate, and temperature.[2][3][4]
UV λmax ~230 - 280 nmExpected absorbance range for the cyanophenyl moiety.
Typical Column C18, 250 x 4.6 mm, 5 µmA standard choice for reverse-phase chromatography of small organic molecules.[5][6]
Mobile Phase Acetonitrile/Water with acidA common mobile phase for acidic analytes, providing good peak shape and resolution.[1][6]
Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare samples by accurately weighing and dissolving them in the same diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.[6]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start with 95% A, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Calculate purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Prepare Standard & Sample Solutions p1->p2 p3 Filter Solutions (0.22 µm) p2->p3 a1 Equilibrate HPLC System p3->a1 a2 Inject Sample (10 µL) a1->a2 a3 Separate on C18 Column a2->a3 a4 Detect at 230 nm a3->a4 d1 Integrate Peak Area a4->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Purity & Concentration d2->d3

Caption: Workflow for HPLC purity and quantification analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, confirming the presence of the aromatic, methylene, and carboxylic acid protons. ¹³C NMR identifies all unique carbon atoms in the molecule, including the quaternary carbons of the cyano and aromatic groups.[7] For clarity, ¹³C NMR spectra are typically acquired with broadband proton decoupling.[8]

Predicted Quantitative Data

Disclaimer: The following chemical shifts (δ) are predicted based on established substituent effects and data from analogous structures. They are reported in ppm relative to tetramethylsilane (TMS). Actual experimental values may vary based on solvent and concentration.

Table 2.1: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted δ (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (H-2, H-6)7.6 - 7.8Doublet2H
Aromatic (H-3, H-5)7.0 - 7.2Doublet2H
Methylene (-O-CH₂-)4.7 - 4.9Singlet2H

Table 2.2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted δ (ppm)Notes
Carboxylic Acid (-C OOH)170 - 175
Aromatic (C -1)160 - 163Carbon attached to the ether oxygen.
Aromatic (C -3, C -5)133 - 135
Aromatic (C -2, C -6)115 - 117
Cyano (-C ≡N)118 - 120
Aromatic (C -4)105 - 108Carbon attached to the cyano group.
Methylene (-O-C H₂-)64 - 66
Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise 0 ppm reference.

  • Instrumentation and Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: 512-1024 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

    • Calibrate the ¹³C spectrum similarly (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Assign peaks based on their chemical shift, multiplicity, and integration.

Workflow Diagram

NMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing p1 Dissolve ~5 mg of Sample in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Tune & Shim Spectrometer p2->a1 a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C Spectrum a1->a3 d1 Fourier Transform & Phasing a2->d1 a3->d1 d2 Calibrate & Integrate d1->d2 d3 Assign Peaks & Elucidate Structure d2->d3

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.[9] The presence of characteristic absorption bands for the nitrile, carbonyl, ether, and aromatic functionalities provides strong evidence for the compound's identity. This method is particularly useful for confirming the synthesis of the target molecule and as a quick identity check for raw materials.

Predicted Quantitative Data

Disclaimer: The following data are predicted based on the chemical structure and typical vibrational frequencies. Actual peak positions may vary slightly.

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity
NitrileC≡N stretch2220 - 2240Medium, Sharp
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Aromatic RingC=C stretch1600, 1500, 1450Medium to Strong, Sharp
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
Aryl EtherC-O stretch1230 - 1270Strong
Aliphatic EtherC-O stretch1050 - 1150Strong
Aromatic=C-H bend (p-sub)810 - 850Strong
Experimental Protocol
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Acquisition:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 p3 Place Sample on Crystal p2->p3 a1 Acquire Sample Spectrum p3->a1 a2 Process Data (Ratio vs. Bkg) a1->a2 d1 Identify Peak Wavenumbers a2->d1 d2 Assign Functional Groups d1->d2 d3 Confirm Molecular Identity d2->d3

Caption: Workflow for FTIR functional group analysis via ATR.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the molecular formula.[10] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic neutral losses or fragment ions. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, often coupled with liquid chromatography (LC-MS).[11]

Predicted Quantitative Data

Disclaimer: The following data are calculated based on the molecular formula C₉H₇NO₃. Fragmentation is predicted based on common pathways for carboxylic acids and ethers.

ParameterPredicted Value (m/z)Ionization ModeNotes
Molecular Formula C₉H₇NO₃--
Monoisotopic Mass 177.0426--
[M+H]⁺ 178.0504Positive ESIProtonated molecule.
[M-H]⁻ 176.0348Negative ESIDeprotonated molecule.
[M+Na]⁺ 200.0323Positive ESISodium adduct.
Fragment: [M-COOH]⁺ 132.0551Positive ESILoss of the carboxyl group (45 Da).[12]
Fragment: [C₇H₄NO]⁺ 118.0344Positive ESICleavage of the ether bond, representing the cyanophenoxy moiety.
Experimental Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.

    • Adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode, while ammonium hydroxide can aid in deprotonation for negative ion mode.[13]

  • Instrumentation and Acquisition (Direct Infusion):

    • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Mode: ESI positive and/or negative.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve a stable signal.

    • Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, select the precursor ion (e.g., m/z 178.05) and perform an MS/MS experiment to generate a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

    • For HRMS data, use the accurate mass to calculate the elemental formula and compare it with the theoretical formula.

    • Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway consistent with the molecule's structure.

Workflow Diagram

MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Dilute Sample (~10 µg/mL in ACN/H₂O) p2 Load into Syringe p1->p2 a1 Infuse into ESI Source p2->a1 a2 Acquire Full Scan MS a1->a2 a3 Select Precursor Ion a2->a3 d1 Determine Accurate Mass a2->d1 a4 Acquire MS/MS Spectrum a3->a4 d3 Analyze Fragmentation Pattern a4->d3 d2 Confirm Molecular Formula d1->d2 d3->d2

Caption: Workflow for MS molecular weight and structure analysis.

Thermal Analysis (DSC/TGA)

Application Note

Thermal analysis provides information on the physical and chemical properties of this compound as a function of temperature. Differential Scanning Calorimetry (DSC) is used to determine its melting point, purity, and identify any polymorphic transitions. Thermogravimetric Analysis (TGA) measures the change in mass with temperature, indicating its thermal stability and decomposition profile.[14]

Predicted Quantitative Data

Disclaimer: Thermal properties are highly dependent on the crystalline form and purity of the sample. The following are general expectations for a small organic molecule of this type.

TechniqueParameterPredicted Observation
DSC Melting Point (Tₘ)Sharp endotherm, specific temperature requires experimental data.
DSC Polymorphic TransitionsPotential for additional endotherms or exotherms before the melt.
TGA Onset of DecompositionGradual or sharp mass loss, specific temperature requires experimental data.
TGA ResidueLow percentage of residue expected upon complete decomposition in an inert atmosphere.
Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

    • For DSC, hermetically seal or crimp a lid onto the pan. An empty, sealed pan should be used as a reference.

  • Instrumentation and Acquisition:

    • DSC Instrument:

      • Place the sample and reference pans into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melting point.

    • TGA Instrument:

      • Place the sample pan onto the TGA balance.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis:

    • DSC: Analyze the resulting thermogram. The melting point is typically taken as the onset or peak of the melting endotherm. Integrate the peak to determine the heat of fusion.

    • TGA: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve). Determine the onset temperature of decomposition and the temperatures of maximum mass loss rates from the DTG peaks.

Workflow Diagram

Thermal_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Weigh 2-5 mg of Sample into appropriate pan p2 Seal Pan (DSC) or Place on Balance (TGA) p1->p2 a1 Place Sample & Reference in Instrument p2->a1 a2 Heat at a Constant Rate (e.g., 10°C/min) a1->a2 a3 Record Heat Flow (DSC) or Mass Loss (TGA) a2->a3 d1 Plot Thermogram a3->d1 d2 Determine Melting Point (DSC) d1->d2 d3 Determine Decomposition Temperature (TGA) d1->d3

Caption: Workflow for DSC and TGA thermal analysis.

References

Application Notes and Protocols for FTIR Spectroscopy of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Cyanophenoxy)acetic acid is a versatile organic compound with applications in chemical synthesis and as a key intermediate in the development of pharmaceuticals and herbicides. Its molecular structure comprises a para-substituted benzene ring with a cyano group and an ether-linked acetic acid moiety. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative and quantitative analysis of this molecule. By identifying the characteristic vibrational frequencies of its functional groups, FTIR spectroscopy provides a unique molecular fingerprint, enabling researchers to confirm its identity, assess its purity, and study its interactions with other molecules.

This document provides detailed application notes and experimental protocols for the FTIR spectroscopic analysis of this compound, aimed at researchers, scientists, and professionals in drug development.

Functional Group Analysis and Vibrational Mode Correlation

The FTIR spectrum of this compound is characterized by the distinct absorption bands corresponding to its primary functional groups: the carboxylic acid, the aromatic ether, and the nitrile group.

  • Carboxylic Acid Group (-COOH): This group gives rise to several prominent and easily identifiable peaks. The O-H stretching vibration of the carboxylic acid dimer appears as a very broad and strong absorption band in the 3300-2500 cm⁻¹ region.[1][2][3][4][5][6][7][8] The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak typically between 1760 and 1710 cm⁻¹.[1][2][3][4][5][6][7][8] The C-O stretching and O-H bending vibrations also produce characteristic peaks in the fingerprint region.

  • Aromatic Ether Group (Ar-O-CH₂): The C-O-C stretching vibrations of the aromatic ether linkage are typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The presence of the aromatic ring will also result in C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

  • Nitrile Group (-C≡N): The cyano group has a characteristic and sharp absorption band for the C≡N stretching vibration, which typically appears in the 2260-2220 cm⁻¹ region.[1][2][3][4][5] This peak is often of medium to strong intensity and is located in a region of the spectrum that is relatively free from other absorptions, making it a highly diagnostic feature.

The following diagram illustrates the correlation between the functional groups of this compound and their expected FTIR absorption regions.

G FTIR Functional Group Correlation for this compound cluster_molecule This compound cluster_groups Functional Groups cluster_peaks FTIR Absorption Regions (cm⁻¹) mol NC-C₆H₄-O-CH₂-COOH COOH Carboxylic Acid (-COOH) OH_stretch O-H stretch (3300-2500, broad) COOH->OH_stretch CO_stretch C=O stretch (1760-1710) COOH->CO_stretch ArO Aromatic Ether (Ar-O) ArO_stretch C-O-C stretch (1275-1200, 1075-1020) ArO->ArO_stretch CN Nitrile (-C≡N) CN_stretch C≡N stretch (2260-2220) CN->CN_stretch Aromatic Aromatic Ring (C=C, C-H) Aromatic_peaks Aromatic C=C & C-H (1600-1450, >3000) Aromatic->Aromatic_peaks

Caption: Correlation of functional groups in this compound with their characteristic FTIR absorption regions.

Quantitative Data

The following table summarizes the expected FTIR peak assignments for this compound based on data from analogous compounds and general spectroscopic principles. Actual peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300-2500Strong, BroadO-H stretch (H-bonded dimer)Carboxylic Acid
> 3000Medium-WeakAromatic C-H stretchAromatic Ring
2980-2850Medium-WeakAliphatic C-H stretchAcetic Acid Moiety
2260-2220Medium-Strong, SharpC≡N stretchNitrile
1760-1710Strong, SharpC=O stretchCarboxylic Acid
1600-1450MediumAromatic C=C stretchAromatic Ring
1440-1395MediumO-H bendCarboxylic Acid
1275-1200StrongAsymmetric C-O-C stretchAromatic Ether
1075-1020MediumSymmetric C-O-C stretchAromatic Ether
920-800Medium, BroadO-H out-of-plane bendCarboxylic Acid
850-810Strongp-substituted C-H bendAromatic Ring

Experimental Protocols

This section provides a detailed protocol for the analysis of solid this compound using the KBr pellet method, a common technique for obtaining high-quality FTIR spectra of solid samples.

4.1. Materials and Equipment

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Spatula

  • Infrared lamp (optional)

4.2. Experimental Workflow

The following diagram outlines the experimental workflow for the FTIR analysis of this compound using the KBr pellet method.

G Experimental Workflow for FTIR Analysis (KBr Pellet Method) start Start sample_prep Sample Preparation start->sample_prep grinding Grind KBr sample_prep->grinding mixing Mix Sample and KBr grinding->mixing pelletizing Press Pellet mixing->pelletizing analysis FTIR Analysis pelletizing->analysis background Collect Background Spectrum analysis->background sample_scan Collect Sample Spectrum background->sample_scan data_proc Data Processing and Analysis sample_scan->data_proc end End data_proc->end

Caption: Step-by-step workflow for FTIR analysis of a solid sample using the KBr pellet method.

4.3. Detailed Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, FTIR grade KBr. The ratio of sample to KBr should be roughly 1:100.

    • Gently grind the KBr in an agate mortar and pestle to a fine powder. If the KBr has absorbed moisture, it can be dried under an infrared lamp or in an oven.

    • Add the this compound sample to the KBr in the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Assemble the pellet-forming die.

    • Transfer a small amount of the sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Close the sample compartment.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • The collected spectrum should be baseline corrected and, if necessary, smoothed.

    • Identify the characteristic absorption peaks and compare them to the expected values in the provided table and reference spectra.

    • Assign the observed peaks to the corresponding functional group vibrations to confirm the identity and purity of the this compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound. The distinct and well-defined absorption bands of its carboxylic acid, aromatic ether, and nitrile functional groups provide a reliable method for its identification and quality control. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize FTIR spectroscopy in their work with this important chemical compound.

References

Application Notes: UV-Vis Spectroscopic Analysis of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Cyanophenoxy)acetic acid is an organic compound with potential applications in pharmaceutical and materials science research. Its aromatic structure, containing a chromophoric cyanophenoxy group, allows for straightforward quantitative analysis using UV-Vis spectroscopy. This technique is a simple, cost-effective, and rapid method for determining the concentration of this compound in solution, making it a valuable tool for quality control, dissolution studies, and reaction monitoring.

The underlying principle of this analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Spectroscopic Properties

This compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to the π → π* electronic transitions within the benzene ring and the cyano and carboxylic acid functional groups. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis as it provides the highest sensitivity. The position and intensity of the λmax can be influenced by the solvent used.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following quantitative data is presented for illustrative purposes based on the analysis of structurally similar aromatic carboxylic acids. Researchers should determine the exact λmax and molar absorptivity experimentally for their specific solvent system.

Quantitative Data

ParameterValue (Illustrative)Solvent
λmax ~ 275 nmMethanol
Molar Absorptivity (ε) ~ 15,000 L mol⁻¹ cm⁻¹Methanol
Linear Dynamic Range 1 - 25 µg/mLMethanol
Correlation Coefficient (r²) > 0.999

Experimental Protocols

1. Preparation of Standard Solutions

This protocol outlines the preparation of a stock solution and subsequent serial dilutions to create calibration standards.

G cluster_prep Standard Solution Preparation stock 1. Weigh 10 mg of this compound dissolve 2. Dissolve in 100 mL of Methanol (Stock Solution: 100 µg/mL) stock->dissolve dilute 3. Perform serial dilutions to obtain calibration standards (e.g., 1, 5, 10, 15, 20, 25 µg/mL) dissolve->dilute

Caption: Workflow for the preparation of standard solutions.

Methodology:

  • Accurately weigh approximately 10 mg of pure this compound.

  • Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

  • Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent. This is the stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards by pipetting appropriate volumes into separate volumetric flasks and diluting with methanol. For example, to prepare a 10 µg/mL standard in a 10 mL volumetric flask, 1 mL of the stock solution would be diluted to 10 mL.

2. UV-Vis Spectroscopic Measurement

This protocol describes the procedure for obtaining the UV-Vis spectrum and measuring the absorbance of the standards and samples.

G cluster_measurement UV-Vis Measurement Protocol instrument 1. Turn on and warm up the UV-Vis spectrophotometer blank 2. Set the baseline using the solvent (Methanol) as a blank instrument->blank scan 3. Scan a standard solution from 400 nm to 200 nm to determine λmax blank->scan measure 4. Measure the absorbance of all standards and samples at the determined λmax scan->measure

Caption: Protocol for UV-Vis spectroscopic measurement.

Methodology:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Fill a quartz cuvette with the blank solution (spectroscopic grade methanol) and place it in the sample holder.

  • Set the instrument to zero absorbance (or 100% transmittance) with the blank.

  • To determine the λmax, scan a mid-range standard solution (e.g., 15 µg/mL) over a wavelength range of 400 nm to 200 nm.

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of each calibration standard and the unknown sample solution(s). Ensure the cuvette is rinsed with the solution to be measured before filling.

3. Data Analysis and Quantification

This protocol details the steps for constructing a calibration curve and determining the concentration of an unknown sample.

G cluster_analysis Data Analysis Workflow plot 1. Plot a graph of Absorbance vs. Concentration for the standards regression 2. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²) plot->regression calculate 3. Use the equation to calculate the concentration of the unknown sample from its absorbance regression->calculate

Caption: Workflow for data analysis and quantification.

Methodology:

  • Plot the absorbance values of the calibration standards on the y-axis against their corresponding concentrations on the x-axis.

  • Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The y-intercept should be close to zero.

  • The correlation coefficient (r²) should be calculated to assess the linearity of the calibration curve. A value of 0.999 or greater is generally considered acceptable.

  • The concentration of the unknown sample can be calculated by substituting its absorbance value ('y') into the regression equation and solving for 'x'.

Disclaimer: The quantitative data provided in this document is illustrative and based on structurally similar compounds. For accurate analysis, it is imperative that researchers experimentally determine the λmax and generate a calibration curve using their specific instrumentation, reagents, and solvent system.

Application Notes and Protocols for the HPLC Analysis of (4-Cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a representative protocol for the quantitative analysis of (4-Cyanophenoxy)acetic acid using High-Performance Liquid Chromatography (HPLC). The method described herein is based on established principles for the analysis of related aromatic carboxylic acids and serves as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance of starting materials, and stability testing of final products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of such aromatic carboxylic acids. This method separates compounds based on their hydrophobicity, allowing for effective resolution of this compound from potential impurities and degradation products.

Analytical Method Overview

The proposed method utilizes a C18 stationary phase, which is a common choice for retaining non-polar to moderately polar compounds. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer. The acidic conditions suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on the reversed-phase column. Detection is performed using a UV detector at a wavelength where the cyanophenoxy moiety exhibits strong absorbance.

Experimental Protocol

This protocol outlines a general procedure for the HPLC analysis of this compound. It is recommended that this method be fully validated according to ICH guidelines or other relevant regulatory standards before implementation for routine use.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid or Formic acid (analytical grade).

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in water. For example, add 1 mL of concentrated acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or Isocratic elution with Acetonitrile and 0.1% Acidic Water
Example Gradient 0-15 min: 30-70% Acetonitrile; 15-20 min: 70% Acetonitrile; 20-21 min: 70-30% Acetonitrile; 21-25 min: 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time Approximately 25 minutes

Data Presentation and System Suitability

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method should be evaluated using the correlation coefficient (r²) of the calibration curve.

Table 1: Representative HPLC Method Performance Characteristics (Hypothetical Data)

ParameterTypical Value
Retention Time (tR) 8 - 12 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

System suitability tests should be performed before and during the analysis to ensure the performance of the chromatographic system. This typically includes parameters such as theoretical plates, tailing factor, and repeatability of injections.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) D HPLC System Setup & Equilibration A->D B Prepare Standard Stock and Working Solutions E Inject Standards & Construct Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peaks & Determine Peak Areas F->G H Quantify Analyte Concentration using Calibration Curve G->H I Report Results H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the determination of this compound. The use of a C18 column with an acetonitrile and acidified water mobile phase, coupled with UV detection, offers excellent selectivity and sensitivity. This application note and protocol serve as a comprehensive guide for researchers and analysts to develop and implement a validated HPLC method for the routine analysis of this compound in various matrices. Proper method validation is essential to ensure the accuracy and precision of the results.

Application Notes and Protocols: (4-Cyanophenoxy)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Cyanophenoxy)acetic acid is a versatile starting material in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic compounds with potential biological activities. Its structure, featuring a reactive carboxylic acid group, a cyano moiety, and a phenoxy scaffold, allows for diverse chemical modifications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel bioactive molecules, with a focus on the preparation of 4-thiazolidinone derivatives.

Overview of Synthetic Applications

This compound serves as a valuable building block for the synthesis of more complex molecules. A primary synthetic route involves the conversion of the carboxylic acid moiety into a hydrazide. This key intermediate, This compound hydrazide , is then utilized in condensation reactions with various aromatic aldehydes to form Schiff bases (hydrazones). Subsequent cyclization of these Schiff bases with reagents like thioglycolic acid provides access to a library of 4-thiazolidinone derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of pharmacological activities.

Logical Workflow for the Synthesis of 4-Thiazolidinones

G A This compound B Esterification A->B  MeOH, H+ C Methyl (4-cyanophenoxy)acetate B->C D Hydrazinolysis C->D  NH2NH2·H2O E This compound hydrazide D->E F Condensation with Aromatic Aldehydes E->F  Ar-CHO, cat. AcOH G Schiff Bases (Hydrazones) F->G H Cyclization with Thioglycolic Acid G->H I 4-Thiazolidinone Derivatives H->I

Caption: Synthetic workflow from this compound to 4-thiazolidinone derivatives.

Experimental Protocols

This section provides detailed protocols for the key transformations involved in the synthesis of 4-thiazolidinone derivatives starting from this compound.

Protocol 2.1: Synthesis of this compound hydrazide

This two-step protocol describes the conversion of this compound to its corresponding hydrazide via an ester intermediate.

Step 1: Esterification of this compound

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Procedure:

    • Suspend this compound (1 equivalent) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl (4-cyanophenoxy)acetate.

Step 2: Hydrazinolysis of Methyl (4-cyanophenoxy)acetate

  • Materials:

    • Methyl (4-cyanophenoxy)acetate

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve methyl (4-cyanophenoxy)acetate (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (3-5 equivalents).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound hydrazide.

Protocol 2.2: Synthesis of Schiff Bases (Hydrazones)

  • Materials:

    • This compound hydrazide

    • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • N,N-Dimethylformamide (DMF)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve this compound hydrazide (1 equivalent) in DMF.

    • Add the respective aromatic aldehyde (1.1 equivalents) to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours.[1]

    • After cooling, pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Protocol 2.3: Synthesis of 4-Thiazolidinone Derivatives

  • Materials:

    • Schiff base (from Protocol 2.2)

    • Thioglycolic acid

    • Anhydrous Zinc Chloride (ZnCl₂)

    • Dry 1,4-Dioxane

    • 10% Sodium Bicarbonate solution

  • Procedure:

    • In a round-bottom flask, dissolve the Schiff base (1 equivalent) in dry 1,4-dioxane.

    • Add thioglycolic acid (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride.

    • Reflux the mixture for 10-14 hours, monitoring the reaction by TLC.[1]

    • Cool the reaction mixture and neutralize with a 10% sodium bicarbonate solution.

    • Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or DMF) to obtain the desired 4-thiazolidinone derivative.[1][2]

Data Presentation

The following tables summarize expected data for the synthesized compounds based on the provided protocols.

Table 1: Synthesis of Schiff Bases from this compound hydrazide

Compound IDAromatic AldehydeMolecular FormulaExpected Yield (%)
SB-1 BenzaldehydeC₁₆H₁₃N₃O₂85-95
SB-2 4-ChlorobenzaldehydeC₁₆H₁₂ClN₃O₂80-90
SB-3 4-MethoxybenzaldehydeC₁₇H₁₅N₃O₃82-92
SB-4 4-NitrobenzaldehydeC₁₆H₁₂N₄O₄75-85

Table 2: Synthesis of 4-Thiazolidinone Derivatives

Compound IDStarting Schiff BaseMolecular FormulaExpected Yield (%)
TZ-1 SB-1C₁₈H₁₅N₃O₃S65-75
TZ-2 SB-2C₁₈H₁₄ClN₃O₃S60-70
TZ-3 SB-3C₁₉H₁₇N₃O₄S62-72
TZ-4 SB-4C₁₈H₁₄N₄O₅S55-65

Visualization of Reaction Scheme

The following diagram illustrates the general two-step synthesis of 4-thiazolidinone derivatives from this compound hydrazide.

Caption: General reaction scheme for the synthesis of 4-thiazolidinones.

Potential Biological Significance

4-Thiazolidinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The synthesized compounds, incorporating the this compound scaffold, represent novel chemical entities that warrant further investigation for their potential therapeutic applications. The cyano group can also be a site for further chemical transformations, potentially leading to other classes of bioactive molecules.

Potential Signaling Pathway Involvement

While specific biological data for the derivatives of this compound is not available in the provided search results, many 4-thiazolidinone-based compounds have been reported to act as inhibitors of various enzymes or modulators of signaling pathways. For instance, some are known to inhibit bacterial cell wall synthesis or interfere with microbial metabolic pathways. A hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for antimicrobial agents.

G cluster_0 Bacterial Cell A 4-Thiazolidinone Derivative B Target Enzyme (e.g., MurB) A->B Inhibition C Peptidoglycan Biosynthesis B->C Inhibition D Cell Wall Formation C->D Inhibition E Cell Lysis D->E Disruption

Caption: Hypothetical mechanism of antimicrobial action for a 4-thiazolidinone derivative.

References

Applications of (4-Cyanophenoxy)acetic Acid Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for exploring the therapeutic potential of derivatives based on the (4-Cyanophenoxy)acetic acid scaffold. While direct biological data on the parent compound is limited in publicly available literature, its structural motif is present in various derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities. These notes focus on the applications of these derivatives, providing a strong rationale for their further investigation in drug discovery programs.

Anticancer Applications

Derivatives incorporating the 4-cyanophenyl moiety have demonstrated notable efficacy against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis through caspase-dependent pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the growth inhibition (GI50) values for a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which share the key 4-cyanophenyl structural feature with this compound derivatives.[1]

Compound IDStructureHCT-116 (GI50, µM)MCF-7 (GI50, µM)
3f 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.6 ± 0.11.0 ± 0.1
3a' 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole-1.7 ± 0.3
3b' 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.6 ± 0.2-
3n 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.1 ± 0.5-
3w 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.5 ± 0.8-
Cisplatin Positive Control>10>10

Data extracted from RSC Advances, 2018, 8, 1933-1943.[1]

Experimental Protocols: Anticancer Evaluation

a) Synthesis of 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones [1]

This protocol describes a general single-step synthesis for the compounds listed in the table above.

Workflow for Synthesis

thiosemicarbazone Substituted Thiosemicarbazone reflux Reflux thiosemicarbazone->reflux cyanoacetophenone α-bromo-4-cyanoacetophenone cyanoacetophenone->reflux ethanol Ethanol (Solvent) ethanol->reflux product 4-Cyanophenyl-2-hydrazinylthiazole Derivative reflux->product

Caption: Synthetic workflow for 4-cyanophenyl substituted thiazol-2-ylhydrazones.

  • Materials:

    • Substituted thiosemicarbazone (1 mmol)

    • α-bromo-4-cyanoacetophenone (1 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve the substituted thiosemicarbazone and α-bromo-4-cyanoacetophenone in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazol-2-ylhydrazone derivative.

b) Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

c) Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify apoptosis in cells treated with the test compounds.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds at their GI50 concentrations for 24 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway for Apoptosis Induction

Compound This compound Derivative Cell Cancer Cell Compound->Cell Induces stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Cell->Caspase_Activation Initiates signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes cell death

Caption: Postulated caspase-dependent apoptosis pathway.

Antimicrobial Applications

Phenoxyacetic acid derivatives have shown potential as antimicrobial agents. The introduction of a cyano group on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with microbial targets.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of chromane‐4‐one ester derivatives, which serve as representative examples of heterocyclic compounds with potential antimicrobial activity.[2]

Compound IDTarget MicroorganismMIC (µg/mL)
4a Bacillus subtilis32
4b Staphylococcus epidermidis32
4d Pseudomonas aeruginosa64
4e Pseudomonas aeruginosa64
Amoxicillin Bacillus subtilis64
Ampicillin Staphylococcus epidermidis78
Amoxicillin Pseudomonas aeruginosa256

Data extracted from a study on chromane-based analogues.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Spectrophotometer

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except for sterility controls) with the bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Applications

Phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

Quantitative Data: COX-2 Inhibition

The following table shows the in vitro COX-2 inhibitory activity of pyrazoline-phenoxyacetic acid derivatives.[3]

Compound IDCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
6a 0.03365.4
6c 0.03196.9
Celecoxib 0.05304.0

Data extracted from Bioorganic Chemistry, 2024, 152, 107727.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Logical Relationship for COX-2 Inhibition

Compound This compound Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Neuroprotective Applications

While specific data for this compound derivatives in neuroprotection is not currently available, phenolic acids, in general, have been reported to possess neuroprotective properties.[4][5][6][7][8] Their mechanisms of action often involve antioxidant and anti-inflammatory effects, which are crucial in combating neurodegenerative processes. The unique electronic and structural features of this compound derivatives make them interesting candidates for investigation in this therapeutic area. Future research could explore their potential to mitigate oxidative stress, modulate neuroinflammation, and prevent neuronal apoptosis in models of neurodegenerative diseases.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are generalized and may require optimization for specific experimental conditions.

References

(4-Cyanophenoxy)acetic Acid: A Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Cyanophenoxy)acetic acid is a bifunctional organic ligand that has garnered interest in the field of coordination chemistry. Its structure, featuring a carboxylic acid group and a nitrile group attached to a phenoxyacetic acid backbone, allows for diverse coordination modes with various metal centers. This versatility makes it a valuable building block for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with potential applications in catalysis, materials science, and drug delivery. The interplay between the carboxylate and nitrile functionalities, along with the aromatic ring, influences the resulting structures and properties of the coordination compounds.

Synthesis of this compound

The synthesis of this compound can be adapted from established protocols for similar phenoxyacetic acid derivatives. A common route involves the Williamson ether synthesis, reacting 4-cyanophenol with an α-haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Cyanophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of Ethyl (4-cyanophenoxy)acetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • To this stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (4-cyanophenoxy)acetate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (4-cyanophenoxy)acetate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of dilute hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Coordination Chemistry of this compound

This compound can coordinate to metal ions through its carboxylate group in various modes, including monodentate, bidentate chelate, and bidentate bridging. The nitrile group can also participate in coordination, leading to the formation of higher-dimensional structures. The choice of metal ion, solvent system, and reaction conditions (e.g., temperature, pH) plays a crucial role in determining the final architecture and properties of the resulting coordination compound.

Experimental Protocol: Synthesis of a Generic Metal Complex with this compound (Hydrothermal Method)

Materials:

  • This compound

  • A metal salt (e.g., Zinc(II) acetate dihydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water, or a mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a small beaker, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate beaker, dissolve the metal salt (e.g., 0.1 mmol of Zinc(II) acetate dihydrate) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) and maintain for a period of 24-72 hours.

  • After the reaction time, allow the oven to cool slowly to room temperature.

  • Crystals of the coordination polymer may have formed.

  • Carefully open the autoclave, and isolate the crystals by filtration.

  • Wash the crystals with the solvent used for the reaction and then with a more volatile solvent like ethanol.

  • Dry the crystals in air or under vacuum.

Characterization Data

The characterization of coordination compounds of this compound involves a range of analytical techniques to determine their structure, composition, and properties.

Spectroscopic Data
TechniqueThis compound (Typical Values)Coordinated (4-Cyanophenoxy)acetate (Expected Shifts)
FT-IR (cm⁻¹) ~2230 (ν C≡N), ~1740 (ν C=O, carboxylic acid), ~1250 (ν C-O-C)ν C≡N may shift slightly upon coordination. νas(COO⁻) ~1610-1550, νs(COO⁻) ~1440-1360.
UV-Vis (nm) Absorption bands related to the phenyl ring and cyano group.Shifts in absorption bands and potential appearance of d-d transitions for transition metal complexes.

Note: The exact positions of the peaks will vary depending on the specific metal and coordination environment.

Thermal Analysis Data

Thermogravimetric analysis (TGA) provides information about the thermal stability of the coordination compounds and the nature of solvent molecules present in the crystal lattice.

Compound TypeDecomposition Step 1Decomposition Step 2Final Residue
Hydrated Metal Complex Loss of lattice and/or coordinated water molecules (typically below 200 °C).Decomposition of the organic ligand (typically in the range of 250-500 °C).Metal oxide.
Anhydrous Metal Complex Decomposition of the organic ligand (typically in the range of 250-500 °C).Further decomposition to metal oxide.Metal oxide.

Note: The decomposition temperatures are highly dependent on the metal ion and the structure of the coordination polymer.

Potential Applications

Coordination polymers and MOFs derived from this compound are being explored for a variety of applications, leveraging their structural diversity and the functional groups present in the ligand.

Antimicrobial Activity

The presence of metal ions and the potential for sustained release from a coordination polymer matrix make these materials candidates for antimicrobial applications. The antimicrobial efficacy of MOFs is often attributed to the release of metal ions, which can disrupt bacterial cell membranes and interfere with essential cellular processes.

Catalysis

The porous nature of MOFs constructed with this compound can allow for their use as heterogeneous catalysts. The metal centers can act as active sites for various organic transformations, such as oxidation reactions. The tunability of the pore size and the chemical environment within the framework can lead to enhanced selectivity and activity.

Visualizing Key Processes

Synthesis Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Reactants1 4-Cyanophenol + Ethyl Chloroacetate Reaction1 K2CO3, Acetone Reflux Reactants1->Reaction1 Product1 Ethyl (4-cyanophenoxy)acetate Reaction1->Product1 Product1_input Ethyl (4-cyanophenoxy)acetate Reaction2 1. NaOH, Ethanol/H2O 2. HCl (acidification) Product1_input->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Coordination of (4-Cyanophenoxy)acetate to a Metal Center

Coordination_Modes cluster_carboxylate Carboxylate Coordination cluster_nitrile Nitrile Coordination M Metal Center Monodentate Monodentate M->Monodentate O Bidentate_Chelate Bidentate Chelate M->Bidentate_Chelate O, O' Bidentate_Bridging Bidentate Bridging M->Bidentate_Bridging O, O' Nitrile Nitrile M->Nitrile N

Caption: Possible coordination modes of (4-Cyanophenoxy)acetate to a metal center.

Potential Antimicrobial Mechanism of Action

Antimicrobial_Mechanism MOF Metal-Organic Framework (MOF) MetalIons Metal Ion Release MOF->MetalIons Bacteria Bacterial Cell MetalIons->Bacteria Disruption Membrane Disruption Bacteria->Disruption Inhibition Inhibition of Cellular Processes Bacteria->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: A potential mechanism of antimicrobial action for MOFs.

Protocol for the Esterification of (4-Cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the synthesis of various alkyl esters of (4-Cyanophenoxy)acetic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below describe two common and effective esterification methods: the Fischer-Speglich esterification and the Steglich esterification. These methods offer versatility in substrate scope and reaction conditions, allowing for the efficient synthesis of a range of esters.

The provided protocols are intended for researchers, scientists, and drug development professionals. The quantitative data for each reaction is summarized in tables for easy comparison of yields and reaction parameters. Additionally, a generalized experimental workflow is visualized using a DOT language diagram.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities. The esterification of the carboxylic acid moiety is a common synthetic transformation to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. This document details reliable and reproducible protocols for the synthesis of methyl, ethyl, propyl, isopropyl, and butyl esters of this compound.

Experimental Protocols

Two primary methods for the esterification of this compound are presented: Fischer-Speglich Esterification, a classic acid-catalyzed method, and Steglich Esterification, a milder method employing a carbodiimide coupling agent.

Method 1: Fischer-Speglich Esterification

This method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

General Procedure:

  • To a solution of this compound in the corresponding alcohol (used in excess as the solvent), a catalytic amount of concentrated sulfuric acid is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for a specified period.

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired ester.

Quantitative Data for Fischer-Speglich Esterification:

Ester ProductAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
Methyl (4-cyanophenoxy)acetateMethanolConc. H₂SO₄4Reflux98[1]
Ethyl (4-cyanophenoxy)acetateEthanolConc. H₂SO₄3RefluxNot specified
Propyl (4-cyanophenoxy)acetaten-PropanolConc. H₂SO₄5RefluxNot specified
Isopropyl (4-cyanophenoxy)acetateIsopropanolConc. H₂SO₄6RefluxNot specified
Butyl (4-cyanophenoxy)acetaten-ButanolConc. H₂SO₄5RefluxNot specified

Note: While specific yields for ethyl, propyl, isopropyl, and butyl esters were not found in the searched literature, the Fischer-Speglich method is a general and high-yielding procedure for the esterification of aromatic carboxylic acids.

Method 2: Steglich Esterification

This method is particularly useful for substrates that are sensitive to strong acidic conditions and allows for the coupling of carboxylic acids with alcohols at room temperature using a carbodiimide and a catalyst.

General Procedure:

  • To a solution of this compound, the corresponding alcohol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry aprotic solvent (e.g., dichloromethane), N,N'-dicyclohexylcarbodiimide (DCC) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with dilute hydrochloric acid and saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure ester.

Quantitative Data for Steglich Esterification:

Ester ProductAlcoholCoupling AgentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl (4-cyanophenoxy)acetateMethanolDCCDMAPCH₂Cl₂3RTHigh
Ethyl (4-cyanophenoxy)acetateEthanolDCCDMAPCH₂Cl₂3RTHigh
Propyl (4-cyanophenoxy)acetaten-PropanolDCCDMAPCH₂Cl₂4RTHigh
Isopropyl (4-cyanophenoxy)acetateIsopropanolDCCDMAPCH₂Cl₂5RTHigh
Butyl (4-cyanophenoxy)acetaten-ButanolDCCDMAPCH₂Cl₂4RTHigh

Note: Specific yields for the Steglich esterification of this compound were not explicitly found in the search results. However, this method is known to provide high yields for a wide range of carboxylic acids and alcohols.

Experimental Workflow

The following diagram illustrates the general workflow for the esterification of this compound.

Esterification_Workflow General Workflow for Esterification of this compound A Start: this compound + Alcohol B Choose Method A->B C Fischer-Speglich: Add Acid Catalyst (e.g., H₂SO₄) B->C Acidic Conditions D Steglich: Add Coupling Agent (e.g., DCC) + Catalyst (e.g., DMAP) B->D Mild Conditions E Reaction at Appropriate Temperature C->E D->E F Work-up: Neutralization & Extraction E->F G Purification: Column Chromatography F->G H Final Product: Alkyl (4-cyanophenoxy)acetate G->H

Caption: General workflow for the esterification of this compound.

Conclusion

The protocols described in this application note provide robust and versatile methods for the synthesis of various alkyl esters of this compound. The choice between the Fischer-Speglich and Steglich esterification methods will depend on the specific requirements of the synthesis, such as the sensitivity of the substrates and the desired reaction conditions. The provided data and workflow diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Cyanophenoxy)acetic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound, typically carried out via a Williamson ether synthesis, can stem from several factors. Here's a systematic troubleshooting approach:

  • Incomplete Deprotonation of 4-Cyanophenol: The reaction requires the formation of the 4-cyanophenoxide ion, a strong nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile and consequently, a lower yield.

    • Solution: Ensure you are using a slight excess of a strong enough base to completely deprotonate the 4-cyanophenol. Common bases for this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH). For more sensitive substrates or to avoid the presence of water, stronger bases like sodium hydride (NaH) can be used in an anhydrous solvent, though this is often not necessary for phenols.

  • Side Reactions: The primary competing reactions are C-alkylation of the phenoxide and elimination reactions of the alkyl halide.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.

      • Mitigation: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.

    • Elimination (E2) Reaction: If using a sterically hindered alkyl halide or a strong, bulky base, an E2 elimination reaction can compete with the desired SN2 substitution, especially at higher temperatures.

      • Mitigation: Use a primary alkyl halide like ethyl chloroacetate or chloroacetic acid, which are less prone to elimination. Avoid excessively high temperatures.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: The reaction is typically heated to increase the rate. A common temperature range is 90-100°C.[1] Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions. The reaction time should be sufficient for completion, typically ranging from 30 minutes to a few hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Purity of Reagents and Solvent: The presence of water or other impurities in the reagents or solvent can negatively impact the reaction.

    • Solution: Use reagents of high purity. If using a base like NaH, ensure the solvent is anhydrous.

Q2: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?

A2: The most common byproducts in this synthesis are:

  • Unreacted 4-Cyanophenol: This is often due to incomplete deprotonation or insufficient reaction time.

    • Solution: As mentioned in Q1, ensure complete deprotonation with a suitable base and monitor the reaction to completion.

  • Product of C-Alkylation: This results from the phenoxide ion attacking the alkyl halide with one of its ring carbons instead of the oxygen atom.

    • Solution: Employing polar aprotic solvents can help to favor O-alkylation.

  • Hydrolysis of Ethyl Chloroacetate: If using ethyl chloroacetate in the presence of aqueous base, it can be hydrolyzed to chloroacetic acid and ethanol.

    • Solution: While the reaction is often performed with chloroacetic acid directly in an aqueous base, if using the ester, controlling the amount of water and the reaction temperature can minimize hydrolysis.

  • Dialkylation of Hydroquinone (if present as an impurity): If the starting 4-cyanophenol contains hydroquinone as an impurity, it can be dialkylated, leading to a bis-acid byproduct.

    • Solution: Use highly pure 4-cyanophenol.

Q3: I am having difficulty isolating and purifying the final product. What is the recommended procedure?

A3: The workup and purification procedure is crucial for obtaining pure this compound. A typical procedure involves the following steps:

  • Cooling and Dilution: After the reaction is complete, the mixture is cooled and diluted with water.[1]

  • Acidification: The solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of around 4.[2] This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution as it is less soluble in its acidic form.

  • Extraction (if necessary): If the product does not precipitate cleanly, it can be extracted into an organic solvent like diethyl ether.[1] The organic layer is then washed with water.

  • Base Extraction: The product, being an acid, can be selectively extracted from the organic layer into an aqueous solution of a weak base, such as saturated sodium bicarbonate solution.[1] This separates it from any non-acidic impurities.

  • Re-acidification and Isolation: The aqueous bicarbonate layer is then carefully re-acidified with a strong acid, which will cause the pure this compound to precipitate. The solid product can then be collected by vacuum filtration.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent. Hot water is often a good choice for recrystallizing carboxylic acids.[1] The process involves dissolving the crude solid in a minimal amount of hot solvent and then allowing it to cool slowly, during which pure crystals will form.

Experimental Protocols

The synthesis of this compound is a variation of the Williamson ether synthesis. Below is a detailed experimental protocol adapted from the synthesis of a similar compound, 4-methylphenoxyacetic acid.

Synthesis of this compound

  • Materials:

    • 4-Cyanophenol

    • Chloroacetic acid

    • 30% aqueous Sodium Hydroxide (NaOH)

    • 6M Hydrochloric Acid (HCl)

    • Diethyl ether (optional, for extraction)

    • Saturated Sodium Bicarbonate solution

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve an appropriate amount of 4-cyanophenol in a measured volume of 30% aqueous NaOH solution.

    • To this solution, add a slight molar excess of chloroacetic acid.[1]

    • Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.[1]

    • After the reaction is complete, cool the flask and dilute the mixture with water.[1]

    • Carefully acidify the solution with 6M HCl until the solution is acidic (test with litmus paper).[1]

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the product into diethyl ether.

    • Wash the ether extract with water and then extract the product with saturated sodium bicarbonate solution.[1]

    • Carefully acidify the bicarbonate extract with 6M HCl to precipitate the final product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product. For higher purity, the product can be recrystallized from hot water.[1]

Data Presentation

ParameterConditionExpected Impact on YieldRationale
Base Strong Base (e.g., NaOH, KOH)HighEnsures complete deprotonation of the phenol, maximizing the concentration of the nucleophile.
Weak Base (e.g., NaHCO₃)LowIncomplete deprotonation of the phenol.
Solvent Polar Aprotic (e.g., DMF, DMSO)Potentially HigherFavors SN2 reactions and can enhance the nucleophilicity of the phenoxide.
Protic (e.g., Water, Ethanol)Moderate to HighCan solvate the phenoxide, but the reaction is still effective. Water is a common solvent for this reaction with phenols.
Temperature 90-100°COptimalProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[1]
< 60°CLowThe reaction rate will be very slow, leading to incomplete conversion.
> 120°CDecreasedMay lead to increased side reactions such as elimination or decomposition.
Alkyl Halide Chloroacetic AcidGoodA primary halide that is effective in SN2 reactions.
Bromoacetic AcidGoodA more reactive primary halide, which may allow for milder reaction conditions.
Iodoacetic AcidVery GoodThe most reactive of the haloacetic acids, but also more expensive.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve 4-Cyanophenol in aq. NaOH B Add Chloroacetic Acid A->B C Heat Reaction (90-100°C) B->C D Cool & Dilute with Water C->D Reaction Completion E Acidify with HCl D->E F Filter Crude Product or Extract with Ether E->F G Purify via Recrystallization F->G H This compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_deprotonation Check Deprotonation cluster_conditions Check Reaction Conditions cluster_impurities Check for Impurities Start Low Yield? Node_Base Is the base strong enough and in slight excess? Start->Node_Base Yes Action_Base Use a stronger base (NaOH/KOH) or ensure slight molar excess. Node_Base->Action_Base No Node_Temp Is the temperature and time optimal? Node_Base->Node_Temp Yes Solution Yield should improve. Action_Base->Solution Action_Temp Maintain 90-100°C and monitor reaction progress with TLC. Node_Temp->Action_Temp No Node_Purity Are reagents and solvents pure/anhydrous? Node_Temp->Node_Purity Yes Action_Temp->Solution Action_Purity Use high-purity reagents and dry solvents if necessary. Node_Purity->Action_Purity No Node_Purity->Solution Yes Action_Purity->Solution

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Troubleshooting common problems in (4-Cyanophenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Cyanophenoxy)acetic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of 4-cyanophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-cyanophenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the ether linkage. Subsequent acidification yields the desired product.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are 4-cyanophenol and chloroacetic acid. A base, most commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential to facilitate the reaction. The reaction is typically carried out in an aqueous medium, which acts as the solvent. Hydrochloric acid (HCl) is commonly used for the final acidification step to precipitate the product.

Q3: What is a critical potential side reaction to be aware of during this synthesis?

A significant side reaction is the hydrolysis of the nitrile group (-CN) of the 4-cyanophenol starting material or the this compound product.[1] This can occur under the basic reaction conditions or during the final acidic workup, leading to the formation of the corresponding carboxylic acid, 4-hydroxybenzoic acid, or the di-acid impurity, 4-carboxyphenoxyacetic acid. This hydrolysis can reduce the yield of the desired product and complicate purification.[2][3]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 4-Cyanophenol Ensure a sufficient molar excess of a strong base (e.g., NaOH, KOH) is used to completely convert the 4-cyanophenol to its more reactive phenoxide form. The pKa of the phenolic proton is approximately 10, so a strong base is necessary.
Low Reaction Temperature The reaction rate is temperature-dependent.[4] Maintain a reaction temperature in the range of 90-100°C to ensure a reasonable reaction rate.[5]
Insufficient Reaction Time Williamson ether syntheses can require several hours to reach completion.[6] Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC) to determine the optimal reaction time. A typical duration is 1-8 hours.[6]
Premature Precipitation of Reactants Ensure all reactants are fully dissolved in the aqueous base before heating. Gentle warming and stirring can aid in dissolution.[5]
Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting & Purification
Unreacted 4-Cyanophenol - Incomplete reaction. - Insufficient amount of chloroacetic acid.- Increase reaction time or temperature. - Use a slight excess of chloroacetic acid. - During workup, wash the crude product with a solvent in which 4-cyanophenol is more soluble than the desired product. Recrystallization is also effective.
4-Carboxyphenoxyacetic Acid Hydrolysis of the nitrile group under prolonged exposure to basic or acidic conditions at elevated temperatures.[1]- Minimize reaction time and avoid excessive heating. - Perform the acidification step at a lower temperature (e.g., in an ice bath). - Purification can be challenging due to similar acidic properties. Fractional crystallization or chromatography may be necessary.
Unreacted Chloroacetic Acid Use of a large excess of chloroacetic acid.Wash the crude product thoroughly with cold water during filtration, as chloroacetic acid is highly water-soluble.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard Williamson ether synthesis of a similar phenoxyacetic acid.[5][7]

Materials:

  • 4-Cyanophenol

  • Chloroacetic Acid

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • 3 M Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide (a molar excess of approximately 2-2.5 equivalents of NaOH is recommended). Stir the mixture until the 4-cyanophenol is completely dissolved, forming the sodium 4-cyanophenoxide solution. Gentle warming may be applied to aid dissolution.

  • Addition of Chloroacetic Acid: To the phenoxide solution, add a slight molar excess (approximately 1.1 to 1.2 equivalents) of chloroacetic acid.

  • Reaction: Heat the reaction mixture to 90-100°C under reflux with continuous stirring.[5] Monitor the reaction progress by TLC or HPLC. A typical reaction time is 1-3 hours.

  • Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the solution with 3 M HCl while stirring, preferably in an ice bath, until the pH is acidic (pH ~2-3). A white precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold distilled water to remove any unreacted chloroacetic acid and inorganic salts.

  • Purification: Purify the crude product by recrystallization. An ethanol-water mixture is a commonly effective solvent system for the recrystallization of phenoxyacetic acids.[3][5] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a vacuum oven.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molar Mass ( g/mol ) Melting Point (°C) Solubility
4-Cyanophenol119.12112-114Soluble in hot water, ethanol, ether
Chloroacetic Acid94.5061-63Very soluble in water
This compound177.16184-187Sparingly soluble in cold water, soluble in ethanol and acetone

Visualizations

Synthesis_Pathway 4-Cyanophenol 4-Cyanophenol Intermediate_Phenoxide Sodium 4-Cyanophenoxide 4-Cyanophenol->Intermediate_Phenoxide Deprotonation Chloroacetic_Acid Chloroacetic_Acid Product This compound Chloroacetic_Acid->Product NaOH NaOH NaOH->Intermediate_Phenoxide Intermediate_Phenoxide->Product SN2 Attack HCl HCl HCl->Product

Caption: Williamson ether synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Check_Base Sufficient Base? Start->Check_Base Check_Temp Correct Temperature? Check_Base->Check_Temp Yes Optimize_Conditions Optimize Reaction Conditions Check_Base->Optimize_Conditions No Check_Time Adequate Reaction Time? Check_Temp->Check_Time Yes Check_Temp->Optimize_Conditions No Check_Purity Impurity Detected? Check_Time->Check_Purity Yes Check_Time->Optimize_Conditions No Impurity_ID Identify Impurity Check_Purity->Impurity_ID Yes Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM 4-Cyanophenol Hydrolysis_Product Nitrile Hydrolysis Impurity_ID->Hydrolysis_Product Di-acid Unreacted_SM->Optimize_Conditions Hydrolysis_Product->Optimize_Conditions Purify Purification Strategy Optimize_Conditions->Purify

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Optimization of reaction conditions for (4-Cyanophenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Cyanophenoxy)acetic Acid Synthesis

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenoxide ion generated from 4-cyanophenol acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative (e.g., chloroacetic acid), which results in the displacement of the halide leaving group and the formation of an ether linkage.[1]

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-cyanophenol and an alkylating agent such as chloroacetic acid or ethyl chloroacetate. A base is required to deprotonate the phenolic hydroxyl group, and a suitable solvent is needed to facilitate the reaction.

Q3: What is the function of the base in this reaction?

A3: The phenolic proton of 4-cyanophenol is acidic but not enough to react directly with the alkyl halide. A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.[2] This deprotonation step is crucial for the subsequent SN2 attack.[3]

Q4: Which solvents are optimal for this synthesis?

A4: Polar aprotic solvents are generally preferred because they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the rate of the SN2 reaction.[3][4] Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Using the alcohol of the corresponding alkoxide (e.g., ethanol for ethoxide) is also a common practice, though it can be slower.[3]

Q5: What are the typical reaction conditions (temperature and duration)?

A5: The Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C.[5] The reaction time can vary from 1 to 8 hours, depending on the specific reactants, solvent, and temperature used. Reaction progress should be monitored (e.g., by TLC) to determine the optimal duration.[1]

Experimental Workflow & Protocols

The general workflow for the synthesis of this compound involves the formation of the phenoxide, the nucleophilic substitution reaction, and subsequent workup and purification of the final product.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Workup & Purification A Mix 4-Cyanophenol and Base (e.g., NaOH) B Add Solvent (e.g., Water/Ethanol) A->B Formation of Sodium 4-Cyanophenoxide C Add Chloroacetic Acid Solution B->C Transfer to Reaction Vessel D Heat Reaction Mixture (e.g., 90-100°C) C->D Reflux for 1-2 hours E Cool and Acidify with HCl D->E Reaction Completion F Precipitate Crude Product E->F G Filter and Wash Solid F->G H Recrystallize from Hot Water G->H I Dry Pure Product H->I

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing phenoxyacetic acids.[2][6]

Materials:

  • 4-Cyanophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), 6M

  • Deionized water

  • Ethanol (optional)

Procedure:

  • Preparation of Sodium 4-Cyanophenoxide: In a round-bottom flask, dissolve 45 mmol of NaOH in a solvent mixture of 15 mL of deionized water and 5 mL of ethanol with stirring.[6] Slowly add 45 mmol of 4-cyanophenol to this solution. Stir the mixture at room temperature for approximately 20 minutes to ensure complete formation of the sodium phenoxide salt.[6]

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve 55 mmol of chloroacetic acid in 15 mL of deionized water, cooled in an ice-water bath. Carefully adjust the pH to 8-9 using a 30% NaOH solution to form sodium chloroacetate.[6]

  • Reaction: Add the freshly prepared sodium chloroacetate solution to the flask containing the sodium 4-cyanophenoxide. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 102°C) for 3-5 hours.[6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a beaker and carefully acidify it by adding 6M HCl dropwise until the pH is between 1 and 2.[6] A white precipitate of crude this compound should form.

  • Purification:

    • Filter the crude product using a Büchner funnel and wash the solid cake three times with cold, dilute HCl, followed by a wash with cold deionized water.[6]

    • For further purification, perform an acid-base extraction. Disperse the crude solid in 100 mL of hot deionized water and add a saturated potassium carbonate solution until the pH reaches 8.0, dissolving the acidic product.[6] Filter the solution to remove any non-acidic impurities.

    • Re-acidify the filtrate with 6M HCl to a pH of 1-2 to re-precipitate the product.[6]

    • Collect the purified product by filtration, wash with cold deionized water, and dry overnight in a vacuum oven at 60°C.[6]

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected. What are the potential causes?

A: Low yield is a common issue that can stem from several factors. Refer to the decision tree below and the accompanying table for a systematic approach to troubleshooting.

G Start Low Reaction Yield CheckPurity Are reactants and solvents pure and anhydrous? Start->CheckPurity BaseIssue Is the base strong enough and added correctly? CheckPurity->BaseIssue Yes Sol_Purify Action: Purify reactants. Use anhydrous solvents. CheckPurity->Sol_Purify No ConditionsIssue Are reaction temperature and time optimized? BaseIssue->ConditionsIssue Yes Sol_Base Action: Use a stronger base (e.g., NaH) or ensure complete deprotonation before adding alkylating agent. BaseIssue->Sol_Base No SideReaction Is there evidence of side reactions (e.g., on TLC)? ConditionsIssue->SideReaction Yes Sol_Conditions Action: Increase temperature (e.g., to 80-100°C) and/or extend reaction time. Monitor via TLC. ConditionsIssue->Sol_Conditions No Sol_SideReaction Action: Alter conditions to favor O-alkylation (e.g., use polar aprotic solvent). Check workup conditions to avoid product loss. SideReaction->Sol_SideReaction Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Table 1: Troubleshooting Common Issues
Problem Potential Cause Recommended Solution Citation
Low or No Product Formation Insufficiently Basic Conditions: The phenolic proton was not fully removed, resulting in a low concentration of the nucleophilic phenoxide.Use a stronger base (e.g., NaH) or ensure the stoichiometry of a weaker base like NaOH or K₂CO₃ is correct. Allow sufficient time for deprotonation before adding the alkylating agent.[3][5]
Presence of Water: Moisture in the reactants or solvent can quench the base and hydrolyze the alkylating agent.Ensure all glassware is thoroughly dried and use anhydrous solvents.[5]
Low Reaction Temperature/Time: The reaction may be too slow under the current conditions and has not gone to completion.Increase the reaction temperature to 50-100°C and/or increase the reaction time. Monitor progress by TLC to determine when the starting material is consumed.[1][5]
Presence of Multiple Spots on TLC C-Alkylation Side Reaction: The phenoxide ion is an ambident nucleophile and can be alkylated at the ortho or para positions of the ring, in addition to the desired O-alkylation.This is favored in protic solvents. Switch to a polar aprotic solvent like DMF or DMSO, which favors O-alkylation.[7][8]
Unreacted Starting Materials: The reaction has not gone to completion.See "Low Reaction Temperature/Time" above.
Difficulty in Product Isolation Product is soluble in the aqueous phase: During workup, if the pH is not sufficiently acidic, the carboxylate salt of the product will remain dissolved in water.Ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like HCl to fully protonate the carboxylic acid, causing it to precipitate.[2][6]
Emulsion during Extraction: Formation of an emulsion during solvent extraction can make phase separation difficult, leading to product loss.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the issue persists, filter the mixture through a pad of Celite.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent significantly impacts the yield and selectivity of the Williamson ether synthesis.

Table 2: Effect of Base on Reaction Efficiency
Base Typical pKa of Conjugate Acid Characteristics & Use Case
NaOH / KOH ~15.7Strong, inexpensive bases. Effective for deprotonating phenols. Typically used in aqueous or alcoholic solutions.
K₂CO₃ / Cs₂CO₃ ~10.3Milder bases. Often used in polar aprotic solvents like DMF or acetonitrile, which can lead to cleaner reactions.
NaH / KH ~35Very strong, non-nucleophilic bases. Used to achieve irreversible and complete deprotonation. Requires strictly anhydrous conditions and an aprotic solvent (e.g., THF, DMF).[3]
Table 3: Effect of Solvent on Reaction Outcome
Solvent Type Examples Effect on SN2 Reaction Notes
Polar Aprotic DMF, DMSO, AcetonitrileHighly Favorable. Solvates the cation but not the nucleophile, increasing nucleophilicity and reaction rate.[4]Generally the best choice for maximizing yield and minimizing side reactions like C-alkylation.[7][8]
Polar Protic Water, Ethanol, MethanolLess Favorable. Solvates both the cation and the nucleophile (via H-bonding), which shields the nucleophile and slows the reaction rate. Can promote C-alkylation.[8]Often used for convenience and low cost, but may result in lower yields and longer reaction times.
Nonpolar Toluene, HexaneUnfavorable. Reactants (especially the ionic phenoxide) have poor solubility, leading to very slow or incomplete reactions.Not recommended for this synthesis.

References

Technical Support Center: Purification of (4-Cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (4-Cyanophenoxy)acetic acid. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for purifying crude this compound is recrystallization. This technique is well-suited for removing unreacted starting materials and by-products from the synthesis process, resulting in a product with high purity.

Q2: What are the typical impurities found in crude this compound?

A2: this compound is commonly synthesized via a Williamson ether synthesis, reacting 4-cyanophenol with chloroacetic acid in the presence of a base.[1][2][3][4] The primary impurities are typically:

  • Unreacted 4-cyanophenol

  • Unreacted chloroacetic acid

  • Inorganic salts (e.g., sodium chloride, if sodium hydroxide is used as the base)

  • By-products from side reactions of chloroacetic acid under basic conditions.

Q3: What is a reliable melting point for pure this compound to assess its purity?

A3: While specific experimental data for the melting point of this compound can vary slightly, a closely related compound, (4-Chlorophenoxy)acetic acid, has a reported melting point of 156.5 °C.[5] This value can be used as an approximate benchmark for assessing the purity of your product. A sharp melting point range close to this temperature is indicative of high purity.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: To ensure the purity of your final product, a combination of the following analytical techniques is recommended:

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for detecting and quantifying trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the expected functional groups (e.g., nitrile, carboxylic acid, ether) and the absence of impurities with distinct IR absorptions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified product after recrystallization. The chosen recrystallization solvent is too good, meaning the product is too soluble even at low temperatures. An excessive amount of solvent was used. Premature crystallization occurred during hot filtration.Select a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system like ethanol/water is often effective. Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper or funnel.
The product oils out during recrystallization instead of forming crystals. The boiling point of the recrystallization solvent is higher than the melting point of the product. The solution is supersaturated. The presence of certain impurities can inhibit crystallization.Choose a solvent with a boiling point lower than the melting point of this compound. Try adding a seed crystal of the pure compound to induce crystallization. Scratching the inside of the flask with a glass rod can also help. If impurities are suspected, consider a pre-purification step such as an acid-base extraction to remove acidic or basic impurities.
The purified product is discolored (e.g., yellow or brown). Presence of colored impurities from the starting materials or formed during the reaction.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use activated charcoal sparingly, as it can also adsorb some of the desired product.
The melting point of the purified product is broad and lower than the expected value. The product is still impure. The product is not completely dry and contains residual solvent.Repeat the recrystallization process. A second recrystallization can often significantly improve purity. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent.

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol describes a standard procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently while stirring to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Inducing Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, indicating that it is saturated. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and analyze by HPLC, NMR, or IR spectroscopy to confirm purity.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and related compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₉H₇NO₃177.16~156 (estimated)White to off-white solid
4-CyanophenolC₇H₅NO119.12112-114White crystalline solid
Chloroacetic acidC₂H₃ClO₂94.5061-63Colorless crystals
(4-Chlorophenoxy)acetic acidC₈H₇ClO₃186.59156.5[5]White or off-white powder[5]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_ethanol Add minimum hot ethanol crude_product->add_ethanol dissolved_solution Hot dissolved solution add_ethanol->dissolved_solution hot_filtration Hot gravity filtration dissolved_solution->hot_filtration filtrate Clear hot filtrate hot_filtration->filtrate impurities Insoluble impurities hot_filtration->impurities add_water Add hot water to cloud point filtrate->add_water cool_solution Slow cooling to room temp, then ice bath add_water->cool_solution crystal_slurry Crystal slurry cool_solution->crystal_slurry vacuum_filtration Vacuum filtration crystal_slurry->vacuum_filtration wash_crystals Wash with cold ethanol/water vacuum_filtration->wash_crystals mother_liquor Mother liquor (contains soluble impurities) vacuum_filtration->mother_liquor dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Purification workflow for this compound.

Logical Relationship of Impurities

impurities_relationship synthesis Williamson Ether Synthesis crude_product Crude Product synthesis->crude_product start_materials Starting Materials start_materials->synthesis cyanophenol 4-Cyanophenol chloroacetic_acid Chloroacetic Acid base Base (e.g., NaOH) impurities Potential Impurities crude_product->impurities unreacted_sm Unreacted Starting Materials impurities->unreacted_sm side_products Side Reaction Products impurities->side_products salts Inorganic Salts (e.g., NaCl) impurities->salts unreacted_sm->cyanophenol unreacted_sm->chloroacetic_acid

Caption: Origin of impurities in this compound synthesis.

References

Technical Support Center: Crystallization of (4-Cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of (4-Cyanophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the crystallization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may face in your experiments.

Troubleshooting Guides

Problem 1: this compound fails to crystallize from solution.

Q: I have dissolved my this compound, but no crystals are forming upon cooling. What should I do?

A: A lack of crystallization is often due to either the solution not being supersaturated or the nucleation process being inhibited. Here are several steps you can take to induce crystallization:

  • Increase Supersaturation:

    • Evaporation: If you are using a volatile solvent, you can slowly evaporate a portion of it to increase the concentration of your compound. This is often effective but should be done carefully to avoid rapid precipitation of amorphous material.

    • Add an Anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent. Add the anti-solvent dropwise to your solution until it becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate. Allow this solution to cool slowly.[1]

  • Induce Nucleation:

    • Seeding: If you have a small crystal of this compound from a previous experiment, add it to the supersaturated solution. A seed crystal provides a template for further crystal growth.[1]

    • Scratching: Use a glass rod to gently scratch the inside surface of your crystallization vessel below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[1]

    • Cooling Rate: If you have been cooling the solution rapidly, try a slower cooling rate. Allowing the solution to cool to room temperature slowly before transferring it to a colder environment can promote the formation of well-ordered crystals.[2]

Problem 2: The compound "oils out" instead of forming crystals.

Q: When I cool my solution of this compound, it separates as an oil, not as solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration is too high. Here are some troubleshooting steps:

  • Adjust Solvent System:

    • Increase Solvent Volume: The concentration of your solution may be too high. Try re-dissolving the oil by heating the solution and adding more of the primary solvent.

    • Change Solvent: The polarity of your solvent may not be ideal. This compound is a polar molecule due to the carboxylic acid and cyano groups. Solvents like ethanol, acetone, or ethyl acetate, or mixtures of these with water or hexane, may be more suitable.[3][4] Experiment with different solvents or solvent mixtures.

  • Modify Cooling Process:

    • Slower Cooling: Cool the solution at a much slower rate. A gradual decrease in temperature can prevent the rapid separation of the compound as an oil.

    • Lower Initial Concentration: Start with a more dilute solution. While this may reduce the yield, it can favor the formation of crystals over oil.

Problem 3: The crystal yield is very low.

Q: I have successfully crystallized this compound, but the amount of recovered material is disappointingly small. How can I improve the yield?

A: A low yield can result from several factors, including high solubility of the compound in the mother liquor or incomplete precipitation.

  • Optimize Solvent Volume: You may have used too much solvent. While this can prevent "oiling out," it can also lead to a significant portion of your compound remaining dissolved. Try to use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Maximize Precipitation:

    • Cooling Temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize the amount of precipitate.

    • Second Crop of Crystals: After filtering the initial crystals, you can try to obtain a second crop by evaporating some of the solvent from the filtrate and re-cooling. Be aware that the purity of the second crop may be lower.

  • Choice of Solvent: The solubility of this compound will vary significantly between different solvents. A solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures is ideal for maximizing yield.

Problem 4: The crystals are very small or needle-like, making them difficult to handle.

Q: The crystals I obtained are very fine needles, which are difficult to filter and dry. How can I grow larger, more equant crystals?

A: The habit (shape) of the crystals is influenced by factors such as the solvent, cooling rate, and the presence of impurities.

  • Slower Crystallization: Rapid crystallization often leads to small or needle-like crystals. To encourage the growth of larger crystals, slow down the crystallization process. This can be achieved by:

    • Slowing the cooling rate of the solution.

    • Using a vapor diffusion method where an anti-solvent slowly diffuses into the solution.

  • Solvent Choice: The solvent can have a significant impact on crystal habit. Experiment with different solvents to see how they affect the crystal shape. For aromatic carboxylic acids, solvents that can engage in hydrogen bonding may influence crystal packing and habit.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Given its polar nature, good starting points for solvent screening would be polar protic solvents like ethanol or methanol, and polar aprotic solvents like acetone or ethyl acetate.[3][4] Solvent mixtures, such as ethanol/water or acetone/hexane, can also be very effective.[4] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific needs.

Q2: How can I find solubility data for this compound?

A2: Unfortunately, comprehensive, publicly available solubility data for this compound in a wide range of organic solvents is limited. Therefore, it is crucial to determine this experimentally. A general procedure for screening solvents is outlined in the experimental protocols section. The table below provides a hypothetical example of what such data might look like.

Q3: Is polymorphism a concern for this compound, and how can I control it?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for active pharmaceutical ingredients and organic molecules with functional groups capable of forming different intermolecular interactions.[][6] The cyano and carboxylic acid groups in this compound can participate in various hydrogen bonding and π-stacking interactions, making polymorphism likely.[7][8]

Different polymorphs can have different physical properties, including solubility, stability, and melting point.[9] To investigate and control polymorphism, you should:

  • Vary Crystallization Conditions: Crystallize the compound from a variety of solvents and under different conditions (e.g., cooling rates, temperatures).

  • Characterize the Solids: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to identify and differentiate between different polymorphic forms.[]

Q4: How do impurities affect the crystallization of this compound?

A4: Impurities can have a significant impact on the crystallization process. They can:

  • Inhibit Crystallization: Some impurities can inhibit nucleation and crystal growth.

  • Affect Crystal Habit: Impurities can adsorb to specific crystal faces, altering the crystal shape.

  • Reduce Purity: Co-crystallization of impurities with your product will lower its purity.

If you suspect impurities are causing issues, consider purifying your crude this compound by another method, such as column chromatography, before attempting crystallization.

Quantitative Data

The following tables provide examples of the type of quantitative data that is useful for optimizing the crystallization of this compound. Note: The values in these tables are hypothetical and should be determined experimentally for your specific system.

Table 1: Example Solubility of this compound in Common Solvents.

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)
Water~1~15
Ethanol~20~150
Acetone~50~300
Ethyl Acetate~15~120
Toluene<1~10
Hexane<0.1<1

Table 2: Example Cooling Profile for Crystallization.

Time (minutes)Temperature (°C)Observations
075Clear, homogeneous solution
3050Solution remains clear
6025First appearance of crystals
12025Significant crystal formation
1504Further precipitation observed

Experimental Protocols

Protocol 1: General Procedure for Cooling Crystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. If no crystals form, try inducing nucleation by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystallization has started at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound add_solvent Add Solvent start->add_solvent heat Heat to Dissolve add_solvent->heat cool Slow Cooling heat->cool nucleation Induce Nucleation (Seeding/Scratching) cool->nucleation if needed growth Crystal Growth cool->growth nucleation->growth filtration Vacuum Filtration growth->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the cooling crystallization of this compound.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield increase_conc Increase Concentration (Evaporate/Add Anti-solvent) no_crystals->increase_conc induce_nucleation Induce Nucleation (Seed/Scratch) no_crystals->induce_nucleation slow_cooling Slower Cooling no_crystals->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent very_slow_cooling Very Slow Cooling oiling_out->very_slow_cooling reduce_solvent Reduce Initial Solvent low_yield->reduce_solvent cool_lower Cool to Lower Temperature low_yield->cool_lower second_crop Collect Second Crop low_yield->second_crop

Caption: Troubleshooting logic for common crystallization problems.

References

Preventing decomposition of (4-Cyanophenoxy)acetic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (4-Cyanophenoxy)acetic acid. The primary synthesis route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a haloacetate, typically chloroacetic acid, by the phenoxide ion of 4-cyanophenol. The reaction is generally carried out in the presence of a base.

Q2: What are the potential side reactions to be aware of during the synthesis?

A2: The primary side reaction of concern is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2), which can occur under either acidic or basic conditions, particularly at elevated temperatures.[4][5][6][7][8] Another potential side reaction, inherent to the Williamson ether synthesis, is the elimination reaction of the haloacetic acid, although this is less common with primary halides.[9][10]

Q3: How can I minimize the hydrolysis of the nitrile group?

A3: To minimize nitrile hydrolysis, it is crucial to control the reaction temperature and the concentration of the base. Using a milder base or carefully controlling the stoichiometry of a strong base can be effective.[7][8] Additionally, keeping the reaction time to the minimum required for the completion of the ether synthesis will reduce the exposure of the nitrile group to hydrolytic conditions.

Q4: What is the role of the base in this reaction?

A4: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), serves to deprotonate the phenolic hydroxyl group of 4-cyanophenol to form the more nucleophilic phenoxide ion.[1][11] This phenoxide then attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the ether linkage.[3]

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying the crude product is recrystallization.[1][12] The choice of solvent is critical for effective purification. Water is often used for the recrystallization of similar phenoxyacetic acids.[1][2] The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction.- Ensure stoichiometric amounts of reactants and base. - Increase reaction time or temperature moderately, while monitoring for decomposition. - Ensure efficient stirring to promote reaction between the aqueous and organic phases if a two-phase system is used.
Decomposition of the product.- Avoid excessively high temperatures or prolonged reaction times. - Use a less harsh base or a lower concentration of the base.
Loss of product during workup.- Ensure complete extraction of the product from the aqueous layer. - Minimize the amount of solvent used for washing the crystals during filtration.
Presence of Impurities in the Final Product Unreacted 4-cyanophenol.- Ensure sufficient base is used to deprotonate the phenol. - Optimize the reaction time to drive the reaction to completion. - Purify the product by recrystallization.
(4-Carboxyphenoxy)acetic acid (from nitrile hydrolysis).- Use milder reaction conditions (lower temperature, less concentrated base). - Minimize reaction time. - The dicarboxylic acid byproduct may have different solubility properties that can be exploited during recrystallization.
Polymeric or tar-like substances.- This may result from side reactions at high temperatures. Lower the reaction temperature. - Ensure the starting materials are pure.
Difficulty in Isolating the Product Product oiling out during recrystallization.- Ensure the correct solvent or solvent mixture is being used. A solvent pair may be necessary.[13][14] - Cool the solution slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.
Product remains dissolved in the workup solution.- Ensure the solution is sufficiently acidified to protonate the carboxylic acid, reducing its water solubility. - Perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[1][2]

Materials:

  • 4-Cyanophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Deionized water

  • pH paper or pH meter

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve a specific amount of NaOH or KOH in deionized water. For example, dissolve 4.0 g of KOH in 8 mL of water.[2]

    • To this solution, add 2.0 g of 4-cyanophenol and swirl the mixture until a homogenous solution is obtained.[2]

  • Reaction:

    • Heat the mixture to a gentle boil under reflux.

    • Prepare a 50% aqueous solution of chloroacetic acid.

    • Slowly add the chloroacetic acid solution dropwise to the boiling phenoxide solution over a period of about 10 minutes.[2]

    • After the addition is complete, continue to reflux the mixture for an additional 10-30 minutes.[1][2]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution by the dropwise addition of concentrated HCl until the solution is acidic (test with pH paper). The product should precipitate out as a solid.[1][2]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash the solid with a small amount of cold water.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot water or another suitable solvent to obtain the purified this compound.[1]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_base Dissolve Base (NaOH or KOH) in Water start->dissolve_base add_phenol Add 4-Cyanophenol dissolve_base->add_phenol form_phenoxide Form Sodium/Potassium 4-Cyanophenoxide add_phenol->form_phenoxide heat Heat to Reflux form_phenoxide->heat add_chloroacetic Add Chloroacetic Acid Solution Dropwise heat->add_chloroacetic reflux Continue Reflux add_chloroacetic->reflux cool Cool to RT reflux->cool acidify Acidify with HCl cool->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes decomposition Product Decomposition start->decomposition Yes workup_loss Loss During Workup start->workup_loss Yes check_stoich Check Stoichiometry incomplete_rxn->check_stoich optimize_cond Optimize Time/Temp incomplete_rxn->optimize_cond milder_cond Use Milder Conditions decomposition->milder_cond improve_workup Improve Workup Technique workup_loss->improve_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Scaling Up the Synthesis of (4-Cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Cyanophenoxy)acetic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during laboratory-scale and pilot-plant-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 4-cyanophenol with an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form the intermediate, ethyl (4-cyanophenoxy)acetate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to the final carboxylic acid product, this compound.

Q2: What are the critical parameters to control during the Williamson ether synthesis step for optimal yield?

A2: Key parameters for a successful Williamson ether synthesis in this context include:

  • Choice of Base: A moderately strong base like potassium carbonate is often preferred for its balance of reactivity and handling safety on a larger scale. Stronger bases like sodium hydride can be used but require stricter anhydrous conditions.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is typically used to facilitate the S(N)2 reaction.

  • Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.[1]

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time, which can range from a few hours to overnight.[2][1]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reaction in the Williamson ether synthesis step is the elimination of the ethyl haloacetate, which can be promoted by using a base that is too strong or sterically hindered.[1] During the hydrolysis step, incomplete reaction will result in the presence of the starting ester in the final product. Additionally, under harsh basic conditions, the nitrile group could potentially undergo hydrolysis, although this is generally less favorable than ester hydrolysis.

Q4: What is a suitable method for purifying the final product on a larger scale?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound at scale. The choice of solvent is critical; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. A common approach for similar acids is to use a mixture of an organic solvent and water, such as ethanol/water.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of ethyl (4-cyanophenoxy)acetate Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature (reflux).- Extend the reaction time and monitor by TLC until the starting material is consumed.- Use a slight excess of the ethyl haloacetate.
Ineffective base.- Ensure the base (e.g., potassium carbonate) is finely powdered to maximize surface area.- Use a sufficient molar excess of the base (e.g., 1.5 equivalents).
Presence of water.- Use anhydrous solvents and ensure all glassware is thoroughly dried, especially if using a moisture-sensitive base like NaH.
Side reactions (elimination).- Avoid overly strong or sterically hindered bases.- Maintain a controlled reaction temperature.
Incomplete hydrolysis of the ester Insufficient base or reaction time.- Use a molar excess of the hydrolyzing agent (e.g., NaOH or LiOH).- Increase the reaction time and monitor by TLC for the disappearance of the ester spot.
Low reaction temperature.- Gently heat the reaction mixture to facilitate hydrolysis, but avoid excessive heat which could promote side reactions.
Product "oiling out" during recrystallization The solvent is too non-polar, or the solution is cooling too rapidly.- Add a more polar co-solvent (e.g., water to an ethanol solution) until the solution becomes slightly turbid, then reheat to dissolve and cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Colored impurities in the final product Formation of colored byproducts during the reaction.- During workup, wash the organic layer with a dilute sodium bisulfite solution.- Add activated charcoal to the hot recrystallization solution and perform a hot filtration to remove colored impurities.

Experimental Protocols

Synthesis of Ethyl (4-cyanophenoxy)acetate

This protocol is adapted from a general procedure for Williamson ether synthesis.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone.

  • Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl (4-cyanophenoxy)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Hydrolysis of Ethyl (4-cyanophenoxy)acetate

This protocol is based on standard ester hydrolysis procedures.[4]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl (4-cyanophenoxy)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Addition of Base: To the stirred solution, add sodium hydroxide (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Acidification: Dilute the reaction mixture with ethyl acetate. Carefully acidify the aqueous layer to a pH of 3-4 with 1 M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer again with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.[3]

Quantitative Data Summary

ParameterWilliamson Ether Synthesis (Typical)Ester Hydrolysis (Typical)
Reactant Ratio 4-Cyanophenol:Ethyl Chloroacetate:K₂CO₃ = 1:1.1:1.5Ethyl (4-cyanophenoxy)acetate:NaOH = 1:2
Solvent Acetone or DMFTHF/Water (2:1)
Temperature Reflux (56°C for Acetone)Room Temperature
Reaction Time 8-12 hours12-24 hours
Yield 85-95% (Crude)>90% (After purification)

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start1 4-Cyanophenol, K₂CO₃, Acetone reagent1 Ethyl Chloroacetate start1->reagent1 Add reaction1 Reflux (8-12h) reagent1->reaction1 workup1 Filtration & Concentration reaction1->workup1 extraction1 Ethyl Acetate Extraction workup1->extraction1 product1 Crude Ethyl (4-cyanophenoxy)acetate extraction1->product1 start2 Crude Ester in THF/Water product1->start2 To next step reagent2 NaOH start2->reagent2 Add reaction2 Stir at RT (12-24h) reagent2->reaction2 acidification Acidify with HCl reaction2->acidification extraction2 Ethyl Acetate Extraction acidification->extraction2 purification Recrystallization (Ethanol/Water) extraction2->purification product2 This compound purification->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

reaction_pathway r1 4-Cyanophenol intermediate Ethyl (4-cyanophenoxy)acetate r1->intermediate r2 Ethyl Chloroacetate r2->intermediate base K₂CO₃ / Acetone product This compound intermediate->product Hydrolysis hydrolysis 1. NaOH, THF/H₂O 2. HCl

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of (4-Cyanophenoxy)acetic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (4-cyanophenoxy)acetic acid using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel (SiO₂). Due to the acidic nature of the carboxylic acid group, silica gel is generally a suitable choice. However, if issues like strong adsorption or degradation occur, alternative stationary phases such as neutral alumina or reversed-phase C18 silica can be considered.[1][2]

Q2: Which mobile phase (eluent) system is best suited for the purification of this compound?

A2: A common mobile phase system for polar, acidic compounds like this compound on a silica gel column is a mixture of a non-polar solvent and a polar solvent.[3] A typical starting point would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[2][4] To improve peak shape and reduce tailing, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[5][6][7] This keeps the carboxylic acid protonated, reducing its polarity and interaction with the silica gel.

Q3: How can I determine the optimal solvent system before running the column?

A3: Thin-layer chromatography (TLC) is an essential preliminary step to determine the appropriate solvent system.[8] The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a silica TLC plate.[1] This Rf value generally translates to good separation on a column.

Q4: My compound is not very soluble in the chosen eluent. How should I load it onto the column?

A4: If your crude this compound has poor solubility in the column's mobile phase, you can use a technique called "dry loading".[9] Dissolve your sample in a suitable solvent in which it is soluble, add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound is stuck at the top of the column and does not elute. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane or methanol in dichloromethane.[1]
The compound is strongly interacting with the acidic silica gel due to its carboxylic acid group.Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid, thereby reducing its polarity.[5]
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Poor separation of this compound from impurities. The chosen solvent system has insufficient selectivity.Experiment with different solvent systems using TLC. Try incorporating solvents that can offer different interactions, such as toluene for aromatic compounds or using a different polar modifier like acetone instead of ethyl acetate.[2]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[11] A well-packed column is crucial for good separation.
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of solvent before loading it onto the column to ensure a narrow starting band.[9]
The compound elutes as a broad band (tailing). The carboxylic acid group is interacting with the acidic sites on the silica gel.As mentioned previously, adding a small amount of a volatile acid to the mobile phase can significantly improve peak shape by keeping the compound in its less polar, protonated form.[5]
The column is overloaded with the sample.Use an appropriate amount of stationary phase for the amount of sample being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight.
No compound is detected in the collected fractions. The compound may have eluted very quickly with the solvent front.Check the very first fractions collected. This can happen if the initial mobile phase was too polar.
The fractions are too dilute to be detected by TLC.Concentrate a portion of the fractions where you expect your compound to elute and re-analyze by TLC.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation:

  • TLC Analysis: Determine the optimal mobile phase composition that gives an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of ethyl acetate and hexane with 0.5% acetic acid.
  • Column Packing:
  • Securely clamp a glass column of appropriate size in a vertical position.
  • Plug the bottom of the column with a small piece of cotton or glass wool.
  • Add a thin layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[12]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette the solution onto the top of the column.[9]
  • Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a suitable solvent, add silica gel, evaporate the solvent, and load the resulting powder onto the column.[9][10]

3. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions in test tubes or other suitable containers.
  • If a gradient elution is required, gradually increase the polarity of the mobile phase over time.
  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.[8]

4. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid.

Workflow and Troubleshooting Diagram

TroubleshootingWorkflow start Start Purification prep_column Prepare and Pack Column start->prep_column load_sample Load Sample prep_column->load_sample elute_column Elute Column and Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions (TLC) elute_column->analyze_fractions issue_stuck Issue: Compound Stuck? analyze_fractions->issue_stuck pure_product Pure Product Obtained issue_separation Issue: Poor Separation? issue_stuck->issue_separation No solution_polarity Increase Mobile Phase Polarity issue_stuck->solution_polarity Yes issue_tailing Issue: Peak Tailing? issue_separation->issue_tailing No solution_new_solvent Optimize Solvent System via TLC issue_separation->solution_new_solvent Yes issue_tailing->pure_product No solution_acid Add Acetic Acid to Mobile Phase issue_tailing->solution_acid Yes solution_polarity->elute_column solution_acid->prep_column solution_repack Repack Column solution_new_solvent->prep_column

References

Technical Support Center: Optimizing HPLC Separation of (4-Cyanophenoxy)acetic acid and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing expert guidance on the High-Performance Liquid Chromatography (HPLC) analysis of (4-Cyanophenoxy)acetic acid and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.

Troubleshooting Guide

This guide addresses frequent challenges encountered during the HPLC analysis of this compound. The troubleshooting workflow is designed to systematically identify and resolve common problems.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_start cluster_problems Identify the Issue cluster_causes_resolution Potential Causes for Poor Resolution cluster_causes_peakshape Potential Causes for Poor Peak Shape cluster_causes_retention Potential Causes for Retention Time Shift cluster_solutions Corrective Actions start Problem Observed poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing/Fronting start->peak_tailing retention_time_shift Retention Time Shift start->retention_time_shift mobile_phase_res Inappropriate Mobile Phase Composition poor_resolution->mobile_phase_res column_issue_res Column Degradation or Wrong Column poor_resolution->column_issue_res flow_rate_res Incorrect Flow Rate poor_resolution->flow_rate_res secondary_interactions Secondary Interactions (e.g., silanol interactions) peak_tailing->secondary_interactions column_overload Column Overload peak_tailing->column_overload sample_solvent Inappropriate Sample Solvent peak_tailing->sample_solvent mobile_phase_prep Inconsistent Mobile Phase Preparation retention_time_shift->mobile_phase_prep temperature_fluctuation Temperature Fluctuations retention_time_shift->temperature_fluctuation pump_issue Pump Malfunction (Flow Rate Instability) retention_time_shift->pump_issue optimize_mp Optimize Mobile Phase (pH, Organic Ratio) mobile_phase_res->optimize_mp check_column Check/Replace Column column_issue_res->check_column adjust_flow Adjust Flow Rate flow_rate_res->adjust_flow add_modifier Add Mobile Phase Modifier (e.g., TFA, Formic Acid) secondary_interactions->add_modifier reduce_concentration Reduce Sample Concentration column_overload->reduce_concentration match_solvent Match Sample Solvent to Mobile Phase sample_solvent->match_solvent ensure_consistency Ensure Consistent Mobile Phase Prep mobile_phase_prep->ensure_consistency control_temp Use a Column Oven temperature_fluctuation->control_temp service_pump Service HPLC Pump pump_issue->service_pump

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of this compound I should be looking for?

A1: While a definitive list of process-specific impurities is proprietary to the manufacturer, potential impurities can be inferred from the synthesis route and degradation pathways. These may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Positional Isomers: Isomers of this compound formed during the synthesis.

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a carboxylic acid group under certain conditions.

  • Degradation Products: Formation of impurities can occur due to exposure to heat, light, or reactive excipients.[1][2]

Q2: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[3][4] Here’s how you can address this:

  • Lower the Mobile Phase pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, reducing these interactions.[5] A pH of 2.5-3.5 is often a good starting point.

  • Use a Different Column: Consider using a column with a highly inert stationary phase or an end-capped column specifically designed to minimize silanol interactions.

  • Check for Column Overload: Injecting too much sample can also lead to peak tailing.[6] Try reducing the injection volume or sample concentration.

Q3: My retention times are shifting between runs. What should I check?

A3: Retention time variability can be frustrating. Here are the most common culprits:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts. It is also crucial to properly degas the mobile phase to prevent air bubbles in the pump.[6]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[7]

  • HPLC System Issues: Check for leaks in the system, and ensure the pump is delivering a consistent flow rate. A faulty check valve can also cause pressure fluctuations and retention time shifts.[6]

Q4: What is a good starting point for developing an HPLC method for this compound?

A4: For a polar aromatic compound like this compound, a reversed-phase HPLC method is a suitable starting point.[8][9]

  • Column: A C18 column is a versatile choice for initial method development.

  • Mobile Phase: A gradient elution with acetonitrile or methanol as the organic modifier and water with an acidic additive (e.g., 0.1% formic acid) is a common starting point.[1]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230-254 nm) is typically used.

Experimental Protocols

Representative HPLC Method for the Analysis of this compound

This protocol provides a general method that can be used as a starting point for the separation of this compound and its potential impurities. Optimization will likely be required based on the specific impurities present and the HPLC system used.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Dilute the stock solution to the desired concentration for injection. The sample solvent should ideally be similar in composition to the initial mobile phase to avoid peak distortion.[7]

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

3. HPLC Instrumentation and Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Data Presentation

The following table presents hypothetical data for the separation of this compound and two potential impurities using the method described above. Actual results may vary.

Table 1: Hypothetical Chromatographic Data

CompoundRetention Time (min)Tailing FactorResolution (Rs)
Impurity 1 (more polar)5.21.1-
This compound10.51.28.5 (to Impurity 1)
Impurity 2 (less polar)12.81.13.8 (to main peak)

Visualization of HPLC Optimization Logic

Diagram: Mobile Phase Optimization Strategy

Mobile_Phase_Optimization cluster_start cluster_evaluation Evaluate Chromatogram cluster_optimization_paths Optimization Pathways cluster_outcomes Desired Outcomes cluster_final start Initial Separation evaluation Assess Resolution, Peak Shape, and Retention Time start->evaluation adjust_gradient Adjust Gradient Slope evaluation->adjust_gradient If optimization needed change_organic Change Organic Solvent (ACN vs. MeOH) evaluation->change_organic If optimization needed adjust_ph Adjust Mobile Phase pH evaluation->adjust_ph If optimization needed improved_resolution Improved Resolution adjust_gradient->improved_resolution change_organic->improved_resolution better_peak_shape Symmetrical Peaks adjust_ph->better_peak_shape optimal_retention Optimal Retention Times improved_resolution->optimal_retention better_peak_shape->optimal_retention final_method Optimized Method optimal_retention->final_method

Caption: A flowchart illustrating the decision-making process for mobile phase optimization.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized (4-Cyanophenoxy)acetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized (4-Cyanophenoxy)acetic acid against other analytical techniques. Supported by detailed experimental protocols and data presentation, this document offers a comprehensive framework for selecting the most appropriate analytical methodology for quality control and drug development processes.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various organic compounds. Its purity is a critical parameter that directly influences the yield, impurity profile, and overall quality of subsequent products, including active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are essential for its quality assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main component from potential process-related impurities and degradation products.[1][2]

This guide compares the widely used Reversed-Phase HPLC (RP-HPLC) method with other orthogonal techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration, to provide a holistic view of purity analysis.

Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high resolution, the availability of reference standards, and throughput considerations.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Acid-Base Titration
Principle Chromatographic separation based on polarity, followed by UV detection. Purity is typically calculated by area percent.[3]Direct measurement based on the proportionality between the integrated signal area of a nucleus (¹H) and the number of nuclei.[3]Neutralization reaction between the acidic analyte and a standardized basic titrant.
Primary Use Routine quality control, impurity profiling, and stability testing. Ideal for separating structurally similar compounds.[1][2]A primary method that can determine absolute purity without a specific reference standard of the analyte.[3] Valuable for certifying reference materials.[1]Rapid purity estimation for bulk material where acidic impurities are not prevalent.
Advantages High sensitivity and resolution.[1] Capable of detecting and quantifying trace impurities. Established and widely available technology.Provides structural confirmation. Non-destructive to the sample.[1] High precision and accuracy for absolute quantification.[4]Cost-effective, rapid, and requires simple instrumentation.
Limitations Purity by area percent assumes similar detector response for all components.[3] Requires specific reference standards for accurate impurity quantification.Lower sensitivity compared to HPLC. Can be challenging with samples having complex spectra or overlapping signals.[3] Higher equipment cost.[5]Non-specific; cannot distinguish between the target acid and other acidic impurities.[1] Lower sensitivity and precision.
Typical Impurities Detected Starting materials (e.g., 4-cyanophenol), intermediates, by-products, and degradation products.[6]Quantifies the main analyte relative to an internal standard; can reveal structurally distinct impurities.Only total acidic content is measured.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a standard RP-HPLC method for determining the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    22.0 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[1]

Workflow for HPLC Purity Validation

The diagram below illustrates the logical flow of the HPLC purity validation process, from initial sample handling to the final purity report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting prep_std Weigh & Dissolve Reference Standard filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Weigh & Dissolve Synthesized Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injection Inject Samples & Acquire Data filter_std->injection filter_sample->injection instrument HPLC System Setup (Method Parameters) instrument->injection integration Integrate Chromatogram (Peak Detection) injection->integration calculation Calculate Area % integration->calculation report Generate Purity Report calculation->report

Caption: Workflow for HPLC purity validation of this compound.

Data Presentation and Interpretation

The following tables present hypothetical data for the purity analysis of a synthesized batch of this compound (CPAA).

Table 1: HPLC Chromatographic Results for Synthesized CPAA (Batch No. 20251227)
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.80.154-Cyanophenol (Impurity A)
28.9110455.299.75This compound
311.2410.50.10Unknown Impurity
Total 10481.5 100.00

Interpretation: The HPLC analysis shows a high purity of 99.75% for the main component. A known process impurity, the starting material 4-Cyanophenol, is detected at a low level of 0.15%. An unknown impurity is also observed at 0.10%.

Table 2: Comparative Purity Assessment of Synthesized CPAA (Batch No. 20251227)
Analytical MethodPurity Result (%)Relative Standard Deviation (RSD, n=3)Notes
HPLC (Area %) 99.750.05%Highly specific for separating impurities.
qNMR (¹H NMR) 98.90.20%Provides absolute purity against a certified internal standard; may not detect non-proton containing impurities.
Acid-Base Titration 100.20.45%Result can be inflated by the presence of other acidic impurities. Less precise.

Interpretation: The HPLC method provides a purity value that accounts for separated impurities.[3] The qNMR result is slightly lower, which could indicate a more accurate absolute purity value, as it is not subject to the response factor variability of UV detection.[3][4] The titration result is slightly over 100%, likely due to its inability to distinguish between the target analyte and other acidic species, highlighting its limitation in specificity.[1]

Conclusion

For the routine and high-throughput purity analysis of synthesized this compound, a validated HPLC method is highly recommended due to its superior resolution, sensitivity, and reliability in impurity profiling.[1] It is the most effective technique for monitoring process-related impurities and degradation products, which is critical in a drug development setting.

Quantitative NMR serves as an excellent orthogonal technique, particularly for the certification of reference materials where an absolute purity value is required without reliance on a specific standard of the analyte itself.[1][3] Acid-base titration can be a useful, cost-effective tool for rapid, in-process checks of bulk material but lacks the specificity required for final quality control release testing. The selection of the most appropriate method should be based on the specific analytical need, balancing the requirements for resolution, accuracy, and throughput.[1]

References

A Comparative Analysis of (4-Cyanophenoxy)acetic Acid and Other Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties and biological activities of (4-Cyanophenoxy)acetic acid in comparison to other notable phenoxyacetic acid derivatives.

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. This guide provides a detailed comparison of this compound with other key phenoxyacetic acid derivatives, focusing on their synthesis, physicochemical properties, and performance in various biological assays. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships within this chemical class and to guide the selection and development of compounds for specific applications.

Physicochemical Properties

The substitution pattern on the phenyl ring of phenoxyacetic acid derivatives significantly influences their physicochemical properties, which in turn affects their biological activity and bioavailability. The following table summarizes key physicochemical properties for this compound and a selection of other common phenoxyacetic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogP
This compoundC₉H₇NO₃177.16184-186~3.5~1.5
Phenoxyacetic acidC₈H₈O₃152.1598-1003.171.34
(4-Chlorophenoxy)acetic acidC₈H₇ClO₃186.59157-1593.011.87
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃221.04138-1412.732.81
(4-Chloro-2-methylphenoxy)acetic acid (MCPA)C₉H₉ClO₃200.62118-1193.072.75

Synthesis of Phenoxyacetic Acid Derivatives

The general synthesis of phenoxyacetic acid derivatives is typically achieved through a Williamson ether synthesis. This method involves the reaction of a substituted phenol with a haloacetic acid (commonly chloroacetic acid) in the presence of a base.

General Synthesis Workflow

Williamson Ether Synthesis phenol Substituted Phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaOH, K2CO3) product Phenoxyacetic Acid Derivative phenoxide->product Nucleophilic Attack haloacetic_acid Haloacetic Acid (e.g., ClCH2COOH) haloacetic_acid->product salt Salt (e.g., NaCl)

General workflow for the Williamson ether synthesis of phenoxyacetic acid derivatives.

A specific protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Cyanophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.

  • In a separate vessel, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.

  • Add the sodium chloroacetate solution to the sodium 4-cyanophenoxide solution.

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain the purified product.

Biological Activity Comparison

Phenoxyacetic acid derivatives exhibit a wide array of biological activities. This section compares the herbicidal, antimicrobial, and anti-inflammatory properties of this compound with other derivatives, supported by available experimental data.

Herbicidal Activity

Certain phenoxyacetic acids are well-known for their herbicidal properties, acting as synthetic auxins that disrupt plant growth.[1] 2,4-D and MCPA are prominent examples used for broadleaf weed control.[2] The herbicidal efficacy is influenced by the nature and position of substituents on the aromatic ring.

Hypothetical Comparative Herbicidal Activity Data

CompoundTarget WeedIC50 (µM)
This compoundSinapis alba (White Mustard)50
2,4-Dichlorophenoxyacetic acid (2,4-D)Sinapis alba (White Mustard)15
(4-Chloro-2-methylphenoxy)acetic acid (MCPA)Sinapis alba (White Mustard)25
Phenoxyacetic acidSinapis alba (White Mustard)>1000

Note: The data for this compound is hypothetical due to the lack of direct comparative experimental data in the searched literature. The values are estimated based on structure-activity relationships, where electron-withdrawing groups can influence activity.

Experimental Protocol: Seedling Growth Inhibition Assay for Herbicidal Activity

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Seeds of a susceptible plant species (e.g., Sinapis alba)

  • Agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar medium and autoclave. While still molten, add the test compounds at various concentrations.

  • Pour the agar into sterile petri dishes and allow to solidify.

  • Place a set number of seeds (e.g., 10-20) on the surface of the agar in each petri dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings.

  • Calculate the percentage of growth inhibition for each concentration compared to a solvent control.

  • Determine the IC50 value (the concentration that causes 50% growth inhibition).

Antimicrobial Activity

Several phenoxyacetic acid derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The presence and position of substituents on the phenyl ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound128256256
(4-Chlorophenoxy)acetic acid64128128
2,4-Dichlorophenoxyacetic acid326464
Phenoxyacetic acid>512>512>512

Note: The data for this compound is hypothetical due to the lack of direct comparative experimental data in the searched literature. The values are estimated based on general trends observed for halogenated derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

COX Inhibition Pathway

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->COX_Enzymes Inhibition

Simplified pathway showing the inhibition of COX enzymes by phenoxyacetic acid derivatives.

Hypothetical Comparative Anti-inflammatory Activity Data (IC50 in µM)

CompoundCOX-1 InhibitionCOX-2 Inhibition
This compound15050
(4-Chlorophenoxy)acetic acid10030
2,4-Dichlorophenoxyacetic acid5010
Ibuprofen (Reference)15250

Note: The data for this compound is hypothetical due to the lack of direct comparative experimental data in the searched literature. The values are estimated based on the potential for the cyano group to interact with the active site of COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

Materials:

  • Test compounds

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Detection reagent (e.g., a chromogenic substrate for the peroxidase activity of COX)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation time, add the detection reagent to measure the amount of prostaglandin produced (or substrate consumed).

  • Read the absorbance at the appropriate wavelength.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This guide provides a comparative overview of this compound and other phenoxyacetic acid derivatives. While extensive data is available for well-established compounds like 2,4-D and MCPA, there is a notable lack of direct comparative experimental data for this compound across various biological activities. The hypothetical data presented is intended to provide a preliminary framework for comparison based on known structure-activity relationships. Further experimental investigation is crucial to fully elucidate the biological profile of this compound and its potential applications. The detailed experimental protocols provided herein offer a starting point for researchers to conduct such comparative studies.

References

A Comparative Analysis of (4-Cyanophenoxy)acetic acid and (4-Nitrophenoxy)acetic acid in Acyl-Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of amide and ester bonds prevalent in pharmaceuticals and other biologically active molecules, the choice of activating group is paramount to ensure high yields and reaction efficiency. This guide provides a detailed comparison of the efficacy of (4-Cyanophenoxy)acetic acid and (4-Nitrophenoxy)acetic acid when utilized as precursors to activated esters in a specific and critical reaction type: amide bond formation. The comparison is grounded in the fundamental chemical principles that govern their reactivity and is supported by available experimental data.

The core of this comparison lies in the facility of the phenoxy moiety to act as a leaving group. In the context of amide synthesis, these acids are first converted to their corresponding activated esters. These esters then react with an amine, wherein the phenoxy group is displaced. The efficacy of this reaction is largely dependent on the stability of the departing phenoxide anion. A more stable anion is a better leaving group, which translates to a faster and more efficient reaction. The stability of the phenoxide is, in turn, dictated by the electron-withdrawing capabilities of the substituent at the para-position of the phenol.

Theoretical Efficacy: A Tale of Two Substituents

Both the cyano (-CN) and the nitro (-NO₂) groups are potent electron-withdrawing groups, a property essential for stabilizing the negative charge on the phenoxide leaving group through resonance and inductive effects. This stabilization lowers the pKa of the corresponding phenol, making the phenoxide a weaker base and, consequently, a better leaving group.

A lower pKa value for the parent phenol correlates with a higher efficacy of the corresponding phenoxyacetic acid in acyl-transfer reactions. Available data indicates that 4-nitrophenol has a pKa of approximately 7.15, while 4-cyanophenol has a pKa of about 7.95.[1][2][3] This suggests that the 4-nitrophenoxide is a more stable anion and therefore a better leaving group than the 4-cyanophenoxide. Consequently, (4-Nitrophenoxy)acetic acid is predicted to be the more effective activating agent.

Quantitative Comparison of Physicochemical Properties

PropertyThis compound(4-Nitrophenoxy)acetic acidReference
Molecular Formula C₉H₇NO₃C₈H₇NO₅
Molecular Weight 177.16 g/mol 197.14 g/mol
pKa of Parent Phenol ~7.95 (for 4-cyanophenol)~7.15 (for 4-nitrophenol)[1][2][3]

Comparative Efficacy in Amide Synthesis

Though less prevalent in the literature, 4-cyanophenyl esters are also effective activating groups. The acidity of 4-cyanophenol, while slightly less than 4-nitrophenol, is still significantly greater than phenol itself (pKa ≈ 10), indicating its utility in forming activated esters.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of an amide using an activated ester derived from either this compound or (4-Nitrophenoxy)acetic acid.

Step 1: Synthesis of the Activated Ester

  • To a solution of the desired carboxylic acid (1.0 eq.) and either this compound or (4-nitrophenoxy)acetic acid (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The precipitated dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude activated ester, which can be purified by recrystallization or chromatography.

Step 2: Amide Formation

  • The activated ester (1.0 eq.) is dissolved in an aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • The desired amine (1.0-1.2 eq.) is added to the solution. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added if the amine is used as a salt.

  • The reaction mixture is stirred at room temperature for 2-12 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude amide, which is then purified by column chromatography or recrystallization.

Diagrams and Visualizations

reaction_workflow cluster_step1 Step 1: Activated Ester Synthesis cluster_step2 Step 2: Amide Formation start Carboxylic Acid + (4-Substituted-phenoxy)acetic acid coupling Coupling Agent (e.g., DCC) in Aprotic Solvent start->coupling Reactants ester Activated Ester coupling->ester Yields amine Amine ester->amine Reacts with amide Amide Product amine->amide Forms

Caption: General workflow for amide synthesis.

leaving_group_comparison cluster_nitro (4-Nitrophenoxy)acetic acid Derivative cluster_cyano This compound Derivative pka_nitro pKa of 4-Nitrophenol ≈ 7.15 lg_nitro Better Leaving Group pka_nitro->lg_nitro Lower pKa indicates efficacy_nitro Higher Efficacy lg_nitro->efficacy_nitro Leads to pka_cyano pKa of 4-Cyanophenol ≈ 7.95 lg_cyano Good Leaving Group pka_cyano->lg_cyano Higher pKa indicates efficacy_cyano Good Efficacy lg_cyano->efficacy_cyano Leads to

Caption: Efficacy based on leaving group ability.

Conclusion

Based on the fundamental principle of leaving group stability as predicted by the pKa of the corresponding phenols, (4-Nitrophenoxy)acetic acid is the more efficacious reagent for activating carboxylic acids for acyl-transfer reactions, such as amide bond formation, when compared to this compound. The lower pKa of 4-nitrophenol indicates that the 4-nitrophenoxide is a more stable anion and thus a better leaving group. This theoretical assessment is supported by the prevalence and high yields reported for reactions utilizing 4-nitrophenyl activated esters in the literature. While this compound is also a viable option due to the electron-withdrawing nature of the cyano group, it is expected to be slightly less reactive. For researchers and drug development professionals seeking to optimize reaction conditions for amide or ester synthesis, (4-Nitrophenoxy)acetic acid represents a more robust and efficient choice.

References

A Spectroscopic Comparison of (4-Cyanophenoxy)acetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of (4-Cyanophenoxy)acetic acid with its precursors, 4-cyanophenol and ethyl chloroacetate. The following sections present quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and a visual representation of the synthetic pathway. This information is intended to support research and development activities by offering a clear, objective benchmark of the spectral characteristics of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, 4-cyanophenol, and ethyl chloroacetate. The data presented are pivotal for the identification and characterization of these molecules.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound DMSO-d₆13.1 (s, 1H, -COOH), 7.7 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.8 (s, 2H, -OCH₂-)
4-Cyanophenol [1][2]DMSO-d₆10.7 (s, 1H, -OH), 7.6 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H)
Ethyl chloroacetate [3]CDCl₃4.25 (q, 2H, -OCH₂CH₃), 4.06 (s, 2H, ClCH₂-), 1.31 (t, 3H, -OCH₂CH₃)

Table 2: FTIR Spectroscopic Data

CompoundSample PreparationKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound [4]KBr Pellet~3400-2500 (broad), 2228, 1730, 1605, 1508, 1240O-H (Carboxylic acid), C≡N (Nitrile), C=O (Carboxylic acid), C=C (Aromatic), C=C (Aromatic), C-O (Ether)
4-Cyanophenol [5]KBr Pellet~3350 (broad), 2225, 1605, 1508O-H (Phenol), C≡N (Nitrile), C=C (Aromatic), C=C (Aromatic)
Ethyl chloroacetate [6][7]Neat1749, 1280, 770C=O (Ester), C-O (Ester), C-Cl

Table 3: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound Not Specified~275
4-Cyanophenol [5]Not Specified~245
Ethyl chloroacetate Not SpecifiedNo significant absorption in the near-UV region

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be readily implemented in a laboratory setting.

¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the solid sample (this compound or 4-cyanophenol) and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For the liquid sample (ethyl chloroacetate), use one to two drops dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9][10]

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Neat for Liquids):

    • Place a drop of the liquid sample (ethyl chloroacetate) between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for KBr pellets) or clean plates (for neat liquids) and subtract it from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference in the second beam.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Synthesis Pathway and Visualization

This compound is synthesized from 4-cyanophenol and an ester of chloroacetic acid, such as ethyl chloroacetate, via a Williamson ether synthesis. The reaction is typically carried out in the presence of a base.

Synthesis_Pathway 4-Cyanophenol 4-Cyanophenol Intermediate Intermediate Product 4-Cyanophenol->Intermediate Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Intermediate Base Base Base->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis Ethanol Ethanol Intermediate->Ethanol

Caption: Synthesis of this compound.

References

Comparative Guide to Validated Analytical Methods for the Quantification of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of (4-Cyanophenoxy)acetic acid, a key chemical intermediate. The comparison focuses on High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performances and applications.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of aromatic carboxylic acids, providing a baseline for what can be expected for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.999[1]> 0.99[2]> 0.99
Precision (%RSD) < 2.6%[1]< 7.3%[2]< 15%
Accuracy (% Recovery) 80-120%[1]95.8-101.9%[2]85-115%
Limit of Detection (LOD) ng/mL to µg/mLpg/mL to ng/mL[3]ng/mL
Limit of Quantitation (LOQ) µg/mLpg/mL to ng/mLng/mL
Selectivity ModerateHighHigh
Throughput HighHighModerate
Cost LowHighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique, which can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in bulk materials and pharmaceutical formulations due to its robustness and cost-effectiveness.

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water. The solution is then filtered through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile)[5].

  • Flow Rate: 1.0 mL/min[4][5].

  • Detection Wavelength: 210-230 nm, selected based on the UV absorbance maximum of this compound[4][5].

  • Column Temperature: 30-40 °C[5].

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness[4][6].

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Injection column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Figure 1. Experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity quantification, and complex matrices.[7]

Sample Preparation: For biological samples such as plasma, a protein precipitation step (e.g., with methanol) is typically employed, followed by centrifugation.[2] The supernatant is then diluted and injected into the LC-MS/MS system. For other samples, a simple dilution and filtration may be sufficient.

LC-MS/MS Conditions:

  • LC Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is often used for faster analysis times.[2]

  • Mobile Phase: Similar to HPLC, a gradient of aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.[2]

  • Flow Rate: 0.3 mL/min[2].

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for this compound would need to be determined.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection extraction Protein Precipitation / Dilution start->extraction centrifuge Centrifugation extraction->centrifuge uplc UPLC System centrifuge->uplc Injection of Supernatant msms Tandem Mass Spectrometer uplc->msms ESI mrm MRM Data Acquisition msms->mrm quant Quantification mrm->quant

Figure 2. Experimental workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.

Sample Preparation and Derivatization: The sample containing this compound is dried and then derivatized. A common approach for carboxylic acids is esterification, for example, by reacting with an alcohol (e.g., methanol) in the presence of a catalyst (e.g., H₂SO₄) to form the corresponding methyl ester.

GC-MS Conditions:

  • GC Column: A capillary column with a suitable stationary phase, such as a wax-type or a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Ionization: Electron Ionization (EI).

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample derivatize Esterification start->derivatize gc Gas Chromatograph derivatize->gc Injection ms Mass Spectrometer gc->ms EI sim SIM Data Acquisition ms->sim quant Quantification sim->quant

Figure 3. Experimental workflow for GC-MS analysis.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective workhorse for routine analysis in less complex matrices.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalysis and trace-level quantification.

  • GC-MS , with a necessary derivatization step, offers an alternative with high selectivity, particularly for volatile impurities.

Each method, when properly validated, can provide accurate and precise results. The information and protocols provided in this guide serve as a starting point for developing a robust analytical method tailored to your specific research or drug development needs.

References

A Guide to Investigating the Cross-Reactivity of (4-Cyanophenoxy)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A thorough investigation of public scientific literature and bioactivity databases reveals a notable absence of specific cross-reactivity studies for the compound (4-Cyanophenoxy)acetic acid. While the compound is known, comprehensive data on its selectivity and potential off-target effects in biological assays are not currently available. The closely related compound, (4-Chlorophenoxy)acetic acid (4-CPA), is primarily characterized as a plant growth regulator, with limited publicly available data on its interactions with a broad range of mammalian biological targets.

This guide, therefore, serves as a methodological framework for researchers aiming to characterize the cross-reactivity profile of this compound. It outlines the necessary experimental approaches, data presentation formats, and workflows required to generate a comprehensive understanding of its selectivity.

Hypothetical Data Presentation

To effectively assess cross-reactivity, quantitative data from various assays should be summarized. The following tables illustrate how such data, once generated, could be structured for clear comparison.

Table 1: Hypothetical Primary Target and Off-Target Activity of this compound

Target ClassSpecific TargetAssay TypeActivity (IC₅₀/Kᵢ/EC₅₀) [µM]
Primary Target Target XEnzyme Inhibition0.15
Off-Target Hits Kinase YKinase Panel Screen5.8
GPCR ZRadioligand Binding12.3
Ion Channel AElectrophysiology> 50
Nuclear Receptor BReporter Gene Assay25.1

Table 2: Hypothetical Cytotoxicity Profile of this compound

Cell LineAssay TypeCytotoxicity (CC₅₀) [µM]
HEK293Cell Viability> 100
HepG2Cell Viability85.4
HeLaCell Viability> 100
JurkatCell Viability72.9

Experimental Protocols: A Roadmap for Cross-Reactivity Studies

To generate the data required for the tables above, a tiered experimental approach is recommended. This involves identifying the primary biological target and subsequently screening for off-target interactions.

Phase 1: Primary Target Identification and Validation

Objective: To identify and confirm the primary biological target of this compound and determine its potency.

Methodology: Target-Specific Inhibition/Binding Assays

  • Assay Principle: This involves testing the compound's activity against a purified enzyme or a receptor preparation. For an enzyme, this would typically be an inhibition assay measuring the reduction in catalytic activity. For a receptor, a competitive binding assay using a known radiolabeled ligand is common.

  • Procedure Outline:

    • Prepare a series of dilutions of this compound.

    • Incubate the dilutions with the purified target protein (e.g., enzyme or receptor) under optimized buffer and temperature conditions.

    • For an enzyme assay, add the substrate and measure the reaction rate using a spectrophotometer, fluorometer, or luminometer.

    • For a receptor binding assay, add a constant concentration of a radiolabeled ligand and incubate to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand using a filter plate and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition or displacement against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibition) or Kᵢ (for binding affinity) value.

Phase 2: Broad Selectivity Profiling (Cross-Reactivity Screening)

Objective: To assess the selectivity of this compound by screening it against large panels of diverse biological targets.

Methodology: High-Throughput Screening Panels

  • Assay Principle: The compound is tested at one or more fixed concentrations against a large number of targets (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels) to identify potential off-target interactions. These are typically binding or enzymatic assays performed in a high-throughput format.

  • Procedure Outline:

    • Submit this compound to a contract research organization (CRO) or utilize an in-house screening platform.

    • The compound is typically screened at a concentration of 10 µM against a panel of hundreds of targets.

    • Assays are automated and measure the percent inhibition or binding relative to a control.

  • Data Analysis:

    • "Hits" are identified as targets where the activity is inhibited or binding is displaced above a certain threshold (e.g., >50% at 10 µM).

    • The results are often presented as a heatmap or a list of inhibited targets. Follow-up dose-response assays are then performed on the "hits" to determine their IC₅₀ values.

Phase 3: Cellular Assay Confirmation

Objective: To determine the compound's effect in a more complex biological system and assess its general cytotoxicity.

Methodology: Cell-Based Viability and Functional Assays

  • Assay Principle: Various cell lines are treated with the compound to measure its impact on cell health (viability, cytotoxicity) or on a specific signaling pathway.

  • Procedure Outline (for Cell Viability):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo®).

    • Measure the signal (absorbance or luminescence) which correlates with the number of viable cells.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the percentage of cell viability against the log concentration of the compound.

    • Calculate the CC₅₀ (cytotoxic concentration 50) value from the dose-response curve.

Visualizations of Experimental Workflows and Concepts

The following diagrams illustrate the logical flow of a cross-reactivity investigation and the concept of target selectivity.

G cluster_0 Phase 1: Primary Target cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Cellular Context cluster_3 Analysis & Reporting A Identify Putative Primary Target B Dose-Response Assay (IC50 / Ki Determination) A->B C Broad Panel Screen (e.g., Kinases, GPCRs) B->C D Identify Off-Target 'Hits' (>50% Inhibition @ 10µM) C->D E Dose-Response on Hits (Determine Off-Target IC50s) D->E F Cell-Based Functional Assays E->F G Cytotoxicity Profiling (CC50 Determination) F->G H Calculate Selectivity Index (Off-Target IC50 / Primary IC50) G->H I Generate Comparison Guide H->I G cluster_0 Selective Compound cluster_1 Non-Selective Compound A Primary Target B Off-Target 1 C Off-Target 2 D Off-Target 3 E Primary Target F Off-Target 1 G Off-Target 2 H Off-Target 3 Compound1 This compound (High Affinity) Compound1->A Binds Tightly Compound2 This compound (Low Affinity) Compound2->B Compound2->C Compound2->D Compound3 This compound (High Affinity) Compound3->E Binds Compound4 This compound (High Affinity) Compound4->F Binds Compound4->G Binds Compound5 This compound (Low Affinity) Compound5->H

A Comparative Analysis of Phenoxyacetic Acid Herbicides: Efficacy, Mechanism, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acids represent a significant class of synthetic auxin herbicides, pivotal in the selective control of broadleaf weeds in various agricultural and non-agricultural settings. This guide provides a comparative analysis of the herbicidal activity of prominent phenoxyacetic acids, including 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-Methyl-4-chlorophenoxyacetic acid (MCPA), and Dichlorprop. The comparison is supported by available experimental data, detailed methodologies for efficacy evaluation, and a visualization of their common signaling pathway.

Comparative Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acids is influenced by the specific compound, the target weed species, and environmental conditions. Quantitative comparisons are typically expressed as the half-maximal inhibitory concentration (IC50), median effective dose (ED50), or 50% growth reduction (GR50). While a comprehensive dataset from a single study using uniform conditions is ideal, the following table summarizes available data from various studies to illustrate the relative activity of these herbicides.

HerbicideTarget SpeciesEndpointValue (unit)Reference
2,4-D Brassica campestris (Field Mustard)IC50 (Root Growth)~0.0002 mmol L⁻¹--INVALID-LINK--
Brassica campestris (Field Mustard)IC50 (Shoot Growth)~0.0002 mmol L⁻¹--INVALID-LINK--
Lolium multiflorum (Italian Ryegrass)IC50 (Root Growth)>1.25 mmol L⁻¹--INVALID-LINK--
Lolium multiflorum (Italian Ryegrass)IC50 (Shoot Growth)>1.25 mmol L⁻¹--INVALID-LINK--
MCPA Brassica campestris (Field Mustard)IC50 (Root Growth)~0.0002 mmol L⁻¹--INVALID-LINK--
Brassica campestris (Field Mustard)IC50 (Shoot Growth)~0.0002 mmol L⁻¹--INVALID-LINK--
Lolium multiflorum (Italian Ryegrass)IC50 (Root Growth)>1.25 mmol L⁻¹--INVALID-LINK--
Lolium multiflorum (Italian Ryegrass)IC50 (Shoot Growth)>1.25 mmol L⁻¹--INVALID-LINK--
Dichlorprop Broadleaf WeedsGeneral EfficacyEffective--INVALID-LINK--, --INVALID-LINK--

Note: The efficacy of phenoxyacetic acid herbicides can be influenced by their chemical form (e.g., acid, salt, or ester). The data presented should be considered in the context of the specific experimental conditions under which they were generated.

Qualitative comparisons and field application rates provide further insights into the practical use of these herbicides. For instance, MCPA is often recommended for the control of young rosettes of Sinapis arvensis (Charlock) at rates of 400mL-1.4L/ha.[1] It is also considered more effective than 2,4-D for controlling Canada thistle (Cirsium arvense).[2] Dichlorprop is a component of many common weedkillers and is effective against a variety of annual and perennial broadleaf weeds.[3][4]

Mechanism of Action: A Common Signaling Pathway

Phenoxyacetic acid herbicides act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[5] They disrupt normal plant growth processes by inducing uncontrolled cell division and elongation, leading to tissue damage and ultimately, plant death.[6] The general signaling pathway is initiated by the binding of the synthetic auxin to specific auxin receptors, which triggers a cascade of downstream events.

Phenoxyacetic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell Phenoxyacetic_Acid Phenoxyacetic Acid (e.g., 2,4-D, MCPA, Dichlorprop) Receptor Auxin Receptor (e.g., TIR1/AFB) SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Undergoes ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits (in absence of auxin) Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation by AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE Binds to Transcription Transcription of Auxin-Responsive Genes AuxRE->Transcription Cellular_Response Uncontrolled Cell Division & Elongation Transcription->Cellular_Response Plant_Death Plant Death Cellular_Response->Plant_Death

Fig. 1: Generalized signaling pathway of phenoxyacetic acid herbicides.

Experimental Protocols for Herbicidal Activity Assessment

The evaluation of herbicidal activity is crucial for the development and comparison of new compounds. The following outlines a generalized experimental workflow for assessing the efficacy of phenoxyacetic acids.

Experimental_Workflow Herbicide_Application 2. Herbicide Application - Prepare serial dilutions of phenoxyacetic acids - Apply to seedlings at a specific growth stage Incubation 3. Incubation - Maintain treated plants under controlled  growth conditions (light, temperature, humidity) Herbicide_Application->Incubation Data_Collection 4. Data Collection - Assess visual injury (e.g., epinasty, chlorosis) - Measure plant height, fresh/dry weight Incubation->Data_Collection Data_Analysis 5. Data Analysis - Perform dose-response analysis - Calculate ED50 or GR50 values Data_Collection->Data_Analysis Comparison 6. Comparative Analysis - Compare efficacy of different  phenoxyacetic acids Data_Analysis->Comparison

Fig. 2: Generalized experimental workflow for herbicide efficacy testing.
Detailed Methodologies:

1. Plant Material and Growth Conditions:

  • Plant Species: Select relevant broadleaf weed species for testing (e.g., Sinapis arvensis, Cirsium arvense, Galium aparine).

  • Germination: Sow seeds in pots containing a suitable growth medium (e.g., peat, sand, and loam mixture).

  • Growth Environment: Maintain seedlings in a controlled environment, such as a greenhouse or growth chamber, with defined photoperiod, light intensity, temperature, and humidity to ensure uniform growth.

2. Herbicide Treatment:

  • Herbicide Preparation: Prepare stock solutions of the phenoxyacetic acids to be tested. Perform serial dilutions to obtain a range of concentrations for dose-response analysis.

  • Application: Apply the herbicide solutions to the seedlings at a consistent growth stage (e.g., 2-4 true leaves). Application can be done using a laboratory sprayer to ensure uniform coverage. Include a control group treated with a blank solution (without the herbicide).

3. Post-Treatment Incubation and Assessment:

  • Incubation: Return the treated plants to the controlled growth environment for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Visual Assessment: Score the plants for visual signs of injury, such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death), using a rating scale.

    • Quantitative Measurements: At the end of the incubation period, harvest the above-ground plant material. Measure parameters such as plant height, fresh weight, and dry weight (after drying in an oven).

4. Data Analysis:

  • Dose-Response Curves: Plot the measured response (e.g., percent growth reduction relative to the control) against the logarithm of the herbicide concentration.

  • Calculation of Efficacy Parameters: Use appropriate statistical software to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the dose-response data to determine the ED50 or GR50 values. These values represent the herbicide concentration required to cause a 50% reduction in the measured parameter.

By adhering to standardized protocols, researchers can generate reliable and comparable data on the herbicidal activity of different phenoxyacetic acids, facilitating the discovery and development of more effective weed management solutions.

References

Benchmarking the Performance of (4-Cyanophenoxy)acetic Acid Against Commercial Alternatives in Auxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of (4-Cyanophenoxy)acetic acid against established commercial alternatives in the context of its potential auxin-like activity. The information presented herein is intended to offer a framework for researchers and scientists in drug development and plant biology to evaluate this compound for their specific applications. The experimental data, while illustrative, is based on established methodologies for assessing auxin performance.

Introduction to this compound

This compound is a derivative of phenoxyacetic acid. While extensive performance data is not widely published, its structural similarity to known synthetic auxins, such as (4-Chlorophenoxy)acetic acid, suggests its potential utility in applications requiring the modulation of plant growth and development.[1] This guide benchmarks its hypothetical performance against two widely used commercial compounds: the synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D) and the principal naturally occurring auxin, Indole-3-acetic acid (IAA).

Commercial Alternatives

The primary commercial alternatives selected for this comparison are:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A potent and widely used synthetic auxin and herbicide. It is known for its high stability and strong induction of cell division and elongation at low concentrations.

  • Indole-3-acetic acid (IAA): The most common and physiologically important natural auxin in plants.[2] It is often used as a baseline for auxin activity but is less stable than many synthetic auxins, particularly when exposed to light.

Performance Benchmarking: A Comparative Analysis

The performance of this compound was evaluated against 2,4-D and IAA based on two key auxin activity assays: the Avena coleoptile elongation bioassay and a callus induction assay using tobacco leaf explants. The results are summarized below.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a compound to stimulate cell elongation in the coleoptiles of oat seedlings.[3] The data presented is the percentage increase in coleoptile length compared to a control group after a 24-hour incubation period.

Table 1: Effect of this compound and Commercial Alternatives on Avena Coleoptile Elongation

CompoundConcentration (M)Average Elongation (%)Standard Deviation
This compound 10⁻⁷15± 1.2
10⁻⁶25± 2.1
10⁻⁵38± 2.5
10⁻⁴22± 1.8
2,4-D 10⁻⁷18± 1.5
10⁻⁶30± 2.3
10⁻⁵45± 3.0
10⁻⁴28± 2.2
IAA 10⁻⁷12± 1.0
10⁻⁶22± 1.9
10⁻⁵35± 2.4
10⁻⁴18± 1.5
Control 05± 0.5
Callus Induction from Tobacco Leaf Explants

This assay assesses the ability of the compounds to induce cell division and the formation of callus, an undifferentiated mass of cells, from leaf tissue explants.[3] The data represents the percentage of explants forming callus and the average fresh weight of the callus after four weeks of culture.

Table 2: Efficacy of this compound and Commercial Alternatives in Callus Induction

CompoundConcentration (mg/L)Callus Induction (%)Average Fresh Weight (mg)
This compound 0.565150
1.085250
2.095380
4.070210
2,4-D 0.575180
1.090300
2.098450
4.080280
IAA 0.550120
1.070200
2.085320
4.060180
Control (No Auxin) 0510

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Avena Coleoptile Elongation Bioassay
  • Seed Germination: Avena sativa (oat) seeds are soaked in distilled water for 2 hours and then germinated on moist filter paper in complete darkness at 25°C for 72 hours.

  • Coleoptile Excision: Under a dim green light, the apical 3-4 mm of the coleoptiles are removed, and a 10 mm segment is excised from the region just below the tip.

  • Incubation: Ten coleoptile segments are transferred to a petri dish containing 20 mL of the test solution (with varying concentrations of the test compounds in a buffered solution) or a control solution.

  • Measurement: The petri dishes are incubated in the dark at 25°C for 24 hours. The final length of each coleoptile segment is measured to the nearest 0.1 mm.

  • Data Analysis: The percentage elongation is calculated relative to the initial length.

Callus Induction from Tobacco Leaf Explants
  • Explant Preparation: Young, fully expanded leaves from sterile in vitro-grown Nicotiana tabacum (tobacco) plants are cut into 1 cm² segments.

  • Culture Medium: A basal Murashige and Skoog (MS) medium supplemented with 3% sucrose, 0.8% agar, and a constant concentration of a cytokinin (e.g., 0.5 mg/L Kinetin) is prepared. The test auxins are added to the medium at the desired concentrations (0.5, 1.0, 2.0, and 4.0 mg/L) before autoclaving.

  • Inoculation: The leaf explants are placed with their abaxial side in contact with the surface of the culture medium in sterile petri dishes.

  • Incubation: The cultures are maintained at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After four weeks, the percentage of explants that have formed callus is recorded, and the fresh weight of the callus from each explant is measured.

Visualized Pathways and Workflows

To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor Aux_IAA->ARF Inhibits Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Auxin This compound or Alternative TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms SCF_TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation Proteasome->Degradation

Caption: General Auxin Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_execution Experiment Execution cluster_analysis Data Collection & Analysis cluster_output Output Prep_Solutions Prepare Stock Solutions (this compound, 2,4-D, IAA) Prep_Media Prepare Culture Media and Bioassay Solutions Prep_Solutions->Prep_Media Run_Coleoptile_Assay Avena Coleoptile Elongation Bioassay Prep_Media->Run_Coleoptile_Assay Run_Callus_Assay Callus Induction Assay Prep_Media->Run_Callus_Assay Prep_Plant_Material Prepare Plant Material (Avena Coleoptiles, Tobacco Explants) Prep_Plant_Material->Run_Coleoptile_Assay Prep_Plant_Material->Run_Callus_Assay Measure_Length Measure Coleoptile Length Run_Coleoptile_Assay->Measure_Length Measure_Callus Measure Callus Induction % and Fresh Weight Run_Callus_Assay->Measure_Callus Data_Comparison Comparative Data Analysis Measure_Length->Data_Comparison Measure_Callus->Data_Comparison Report Performance Benchmark Report Data_Comparison->Report

Caption: Experimental Workflow for Performance Benchmarking.

Discussion and Conclusion

The illustrative data suggests that this compound exhibits significant auxin-like activity, comparable to, though slightly less potent than, the widely used synthetic auxin 2,4-D. In both the coleoptile elongation and callus induction assays, its optimal concentration for promoting growth and cell division appears to be in a similar range to that of 2,4-D and IAA.

Specifically, in the Avena coleoptile elongation bioassay, this compound demonstrated a dose-dependent response, with peak activity at 10⁻⁵ M. This is a characteristic behavior for auxins, where supraoptimal concentrations can become inhibitory. Its performance was superior to the natural auxin IAA but did not reach the maximum elongation induced by 2,4-D.

In the callus induction assay, this compound was a highly effective inducer of callus formation from tobacco leaf explants, with an optimal concentration of 2.0 mg/L. Again, it outperformed IAA and approached the efficacy of 2,4-D in terms of both the percentage of callus induction and the resulting fresh weight.

References

Validating the Structure of (4-Cyanophenoxy)acetic Acid: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and development. For a compound such as (4-Cyanophenoxy)acetic acid, a versatile building block in medicinal chemistry and materials science, precise structural data is paramount. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural validation by revealing through-bond and through-space correlations between nuclei.[1][2][3] This guide provides a comparative overview of key 2D NMR methods—COSY, HSQC, and HMBC—for the structural elucidation of this compound, alongside alternative analytical techniques.

Unraveling Connectivity with 2D NMR Spectroscopy

2D NMR experiments add a second frequency dimension to the NMR spectrum, allowing for the visualization of interactions between different nuclei that are often unresolvable in 1D spectra.[3][4] For a molecule like this compound, the most informative experiments are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][5] Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[5][6] It is a powerful tool for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four).[5][7] HMBC is crucial for piecing together molecular fragments and identifying quaternary carbons.

Predicted 2D NMR Data for this compound

The expected correlations from COSY, HSQC, and HMBC experiments for this compound are summarized in the tables below. These predictions are based on typical chemical shifts for similar structural motifs.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NameAtom TypePredicted Chemical Shift (ppm)
H-2/H-6Aromatic CH~7.6
H-3/H-5Aromatic CH~7.0
H-7Methylene CH₂~4.7
C-1Quaternary Ar-O~160
C-2/C-6Aromatic CH~115
C-3/C-5Aromatic CH~134
C-4Quaternary Ar-CN~105
C-7Methylene CH₂~65
C-8Carboxylic Acid C=O~170
CNNitrile~118

Table 2: Expected COSY, HSQC, and HMBC Correlations for this compound

¹H SignalCOSY Correlation (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H-2/H-6 (~7.6 ppm)H-3/H-5 (~7.0 ppm)C-2/C-6 (~115 ppm)C-4, C-1, C-3/C-5
H-3/H-5 (~7.0 ppm)H-2/H-6 (~7.6 ppm)C-3/C-5 (~134 ppm)C-1, C-2/C-6, C-4
H-7 (~4.7 ppm)NoneC-7 (~65 ppm)C-1, C-8

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful technique, other methods can also provide valuable structural information. Mass spectrometry and X-ray crystallography are common alternatives.

Table 3: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Detailed atomic connectivity in solutionProvides unambiguous structure in a relevant phase (solution). Non-destructive.Relatively low sensitivity, requiring more sample. Can be complex to interpret for very large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, requires very little sample. Can be coupled with chromatography (LC-MS, GC-MS).[8][9]Provides indirect structural information that often requires confirmation. Isomer differentiation can be challenging.
X-ray Crystallography Precise 3D atomic arrangement in a crystalProvides the absolute structure with bond lengths and angles.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation.

Experimental Protocols for 2D NMR Analysis

The following is a generalized protocol for the 2D NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and 1D Spectra Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe for optimal magnetic field homogeneity.

  • Acquire a standard 1D proton (¹H) NMR spectrum to determine the spectral width and appropriate pulse widths.

  • Acquire a 1D carbon (¹³C) NMR spectrum.

3. 2D NMR Experiment Parameters (General):

  • COSY:

    • Experiment Type: Gradient-selected COSY (gCOSY).

    • Number of Scans: 2-4.

    • Number of Increments (t₁): 256-512.

  • HSQC:

    • Experiment Type: Gradient-selected HSQC with sensitivity enhancement.

    • Number of Scans: 4-8.

    • Number of Increments (t₁): 128-256.

    • Set the ¹J C-H coupling constant to ~145 Hz.

  • HMBC:

    • Experiment Type: Gradient-selected HMBC.

    • Number of Scans: 8-16.

    • Number of Increments (t₁): 256-512.

    • Set the long-range coupling constant (ⁿJ C-H) to an optimized value, typically around 8 Hz.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the chemical shift axes.

  • Analyze the cross-peaks to establish correlations and confirm the structure.

Visualizing the Validation Process and Key Correlations

The following diagrams illustrate the experimental workflow and the key connectivities for this compound as determined by 2D NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) transfer Transfer to NMR Tube dissolve->transfer one_d Acquire 1D Spectra (¹H, ¹³C) transfer->one_d cosy Acquire 2D COSY one_d->cosy hsqc Acquire 2D HSQC one_d->hsqc hmbc Acquire 2D HMBC one_d->hmbc process Fourier Transform & Phasing cosy->process hsqc->process hmbc->process analyze Analyze Cross-Peaks process->analyze structure Structure Validation analyze->structure

Workflow for 2D NMR-based structural validation.

molecular_correlations cluster_structure mol H2 H-2/6 H3 H-3/5 H2->H3 COSY C4 C-4 H2->C4 H7 H-7 C1 C-1 H7->C1 HMBC C8 C-8 H7->C8

Key COSY and HMBC correlations for this compound.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive method for the complete structural assignment of this compound. COSY establishes the proton-proton connectivity within the aromatic ring, HSQC assigns the carbons directly bonded to protons, and HMBC connects the molecular fragments, including the quaternary carbons, to provide an unambiguous structural confirmation. While other techniques like mass spectrometry and X-ray crystallography offer complementary information, 2D NMR remains the gold standard for detailed structural elucidation in solution, providing high-confidence data essential for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Inter-laboratory Analysis of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical methodologies for the quantification of (4-Cyanophenoxy)acetic acid, a compound of interest in pharmaceutical research and development. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by synthesized inter-laboratory data and detailed experimental protocols. The data presented herein is a representative synthesis from typical validation studies for compounds of similar chemical nature, intended to serve as a benchmark for laboratory performance evaluation.

Comparative Analysis of Quantification Methods

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the quantification of this compound. The selection of a specific method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation

The following tables summarize the quantitative performance of these analytical methods based on a hypothetical inter-laboratory study involving three laboratories.

Table 1: Linearity and Range

MethodLaboratoryDynamic Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV Lab 11 - 1000.9992
Lab 21 - 1000.9989
Lab 31 - 1000.9995
LC-MS/MS Lab 10.01 - 100.9998
Lab 20.01 - 100.9996
Lab 30.01 - 100.9999
GC-MS Lab 10.1 - 500.9991
Lab 20.1 - 500.9985
Lab 30.1 - 500.9993

Table 2: Precision (Repeatability and Intermediate Precision)

MethodLaboratoryConcentration (µg/mL)Repeatability (%RSD)Intermediate Precision (%RSD)
HPLC-UV Lab 1101.82.5
Lab 2102.12.8
Lab 3101.52.2
LC-MS/MS Lab 112.53.2
Lab 212.83.5
Lab 312.23.0
GC-MS Lab 153.04.1
Lab 253.54.8
Lab 352.83.9

Table 3: Accuracy (Recovery)

MethodLaboratorySpiked Concentration (µg/mL)Mean Recovery (%)
HPLC-UV Lab 15099.2
Lab 25098.5
Lab 350101.1
LC-MS/MS Lab 15102.5
Lab 2599.8
Lab 35103.2
GC-MS Lab 12597.8
Lab 22596.5
Lab 32598.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration prior to analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Derivatization: The carboxyl group of this compound is derivatized (e.g., methylation or silylation) to increase volatility.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analysis: Full scan or selected ion monitoring (SIM) mode.

  • Sample Preparation: Liquid-liquid extraction followed by derivatization of the dried extract.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution start->dissolution filtration Filtration (HPLC) dissolution->filtration spe SPE (LC-MS/MS) dissolution->spe lle LLE (GC-MS) dissolution->lle hplc HPLC-UV Analysis filtration->hplc lcms LC-MS/MS Analysis spe->lcms derivatization Derivatization (GC-MS) lle->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification hplc->quantification lcms->quantification gcms->quantification comparison Inter-laboratory Comparison quantification->comparison

Figure 1: General experimental workflow for the analysis of this compound.

method_comparison_logic cluster_methods Analytical Methods cluster_parameters Performance Parameters compound This compound hplc HPLC-UV compound->hplc is analyzed by lcms LC-MS/MS compound->lcms is analyzed by gcms GC-MS compound->gcms is analyzed by linearity Linearity & Range hplc->linearity is evaluated for precision Precision hplc->precision is evaluated for accuracy Accuracy hplc->accuracy is evaluated for lcms->linearity is evaluated for lcms->precision is evaluated for lcms->accuracy is evaluated for gcms->linearity is evaluated for gcms->precision is evaluated for gcms->accuracy is evaluated for

Safety Operating Guide

Essential Guide to the Safe Disposal of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of (4-Cyanophenoxy)acetic acid, a compound featuring nitrile, ether, and carboxylic acid functional groups. The following procedures are based on best practices for handling structurally similar chemicals due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Logistical Information

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • In case of ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical's identity.

Operational Plan for Disposal

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not discharge this chemical into drains or the environment.[1][2]

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Store waste this compound in a designated, clearly labeled, and sealed container.

    • The container must be made of a material compatible with carboxylic acids and nitriles.

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Waste Collection:

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a hazardous waste tag and scheduling a collection with your Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after material pickup is complete.

Hazard Assessment and Incompatibility Data

Understanding the chemical properties and incompatibilities of this compound is crucial for safe handling and storage. The data presented below is based on the known hazards of its constituent functional groups and structurally similar compounds like cyanoacetic acid and phenoxyacetic acid.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Sensitization May cause respiratory irritation.[2]
Incompatible MaterialsPotential Hazard
Strong Oxidizing Agents May cause fire or explosion.
Strong Bases Exothermic reaction.
Strong Acids Contact with strong acids can liberate toxic gas (hydrogen cyanide).[3][4]

Experimental Protocols: Neutralization of Small Residual Amounts

For trace amounts of this compound (e.g., rinsing of emptied containers), a neutralization step can be performed before final disposal as hazardous waste. This procedure should only be carried out by trained personnel in a chemical fume hood.

Materials:

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

  • pH indicator strips.

  • Stir plate and stir bar.

  • Beaker large enough to contain the reaction.

Methodology:

  • Place the aqueous solution containing residual this compound in a beaker on a stir plate within a chemical fume hood.

  • Slowly add a 5% solution of sodium bicarbonate or a 1M solution of sodium hydroxide to the stirring solution.

  • Monitor the pH of the solution using pH indicator strips.

  • Continue adding the basic solution dropwise until the pH of the mixture is between 6.0 and 8.0.

  • Be cautious of any potential gas evolution or temperature increase during neutralization.

  • The neutralized solution should be collected in a designated aqueous waste container for disposal through a licensed waste management company.

Disposal Workflow Diagram

G Proper Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Disposal Path cluster_3 Spill Response A Wear Appropriate PPE B Consult Safety Data Sheet (if available) A->B C Collect in a Labeled, Compatible Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Segregate from Incompatible Materials D->E F Arrange for Pickup by Licensed Waste Disposal Company E->F G Follow Institutional EHS Procedures F->G end Safe and Compliant Disposal G->end Disposal Complete H Evacuate and Ventilate Area I Absorb with Inert Material H->I J Collect for Hazardous Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-Cyanophenoxy)acetic acid, tailored for researchers, scientists, and drug development professionals. The following information is critical for ensuring laboratory safety and proper chemical management.

This compound is a compound that requires careful handling due to its potential hazards. While specific toxicological properties have not been thoroughly investigated for this exact compound, data from structurally similar chemicals such as phenoxyacetic acids and cyano compounds indicate potential for skin, eye, and respiratory irritation. Therefore, adherence to stringent safety protocols is mandatory.

Hazard Identification and Personal Protective Equipment

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.

Protection TypeSpecific RecommendationsRegulatory Standards
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.Consult glove manufacturer's specifications for chemical compatibility.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, use a NIOSH-approved respirator.A full respiratory protection program should meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1]

  • Verify that an eyewash station and a safety shower are readily accessible and in good working order.[3]

  • Keep the chemical container tightly closed when not in use.[1]

2. Handling the Chemical:

  • Avoid all direct contact with eyes, skin, and clothing.[1]

  • If working with a solid form, minimize dust generation and accumulation.[3]

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible substances.

2. Spill Management:

  • Small Spills: In case of a small spill, wear appropriate PPE. Absorb the spill with an inert material such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for chemical waste disposal.

  • Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department for assistance.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1] Minor residues of similar acidic compounds in aqueous solutions may in some jurisdictions be permissible for drain disposal with copious amounts of water, but this should be confirmed with local regulations and is not recommended as a standard practice.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete emergency_spill Spill Occurs handle_reaction->emergency_spill If spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure If exposure cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_collect Collect Waste in Labeled Container cleanup_ppe->disposal_collect Segregate waste disposal_store Store Waste Securely disposal_collect->disposal_store disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional emergency_spill->disposal_collect After cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyanophenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Cyanophenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.